Sortin1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[5-(3-methoxycarbonyl-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridin-4-yl)furan-2-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO6/c1-13-20(26(31)32-2)21(22-23(27-13)16-5-3-4-6-17(16)24(22)28)19-12-11-18(33-19)14-7-9-15(10-8-14)25(29)30/h3-12,21,27H,1-2H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEXVHYWWUXESV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC=C(O4)C5=CC=C(C=C5)C(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
discovery and characterization of Sortin1
An In-depth Technical Guide to the Discovery and Characterization of Sortin1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a small molecule inhibitor identified through a chemical genomics screen that specifically disrupts protein trafficking to the vacuole in yeast and plants. Its discovery provided a valuable tool for studying vacuolar biogenesis and protein sorting, processes that are essential for cellular function and viability. This technical guide provides a comprehensive overview of the , including detailed experimental protocols, quantitative data on its effects, and diagrams illustrating its discovery workflow and proposed mechanism of action. This information is intended to serve as a valuable resource for researchers in cell biology, chemical genetics, and drug discovery who are interested in the study of endomembrane trafficking and the development of novel molecular probes.
Discovery of this compound
This compound was identified from a chemical genomics screen of 4,800 diverse small molecules. The screen was designed to find compounds that disrupt the trafficking of proteins to the vacuole in the yeast Saccharomyces cerevisiae. Specifically, the screen identified molecules that caused the secretion of carboxypeptidase Y (CPY), a protein that is normally localized to the vacuole[1][2][3]. Out of the initial library, 14 compounds, named "sorting inhibitors" or "Sortins," were found to induce CPY secretion in yeast[1][2][3]. This compound was one of the most potent of these compounds and was selected for further characterization in the model plant Arabidopsis thaliana[1][2][3].
Experimental Protocols
1.1. Yeast Three-Hybrid Screen for Identifying Sorting Inhibitors
This protocol is a generalized representation of the chemical genomics screen used to identify this compound.
-
Yeast Strain: A Saccharomyces cerevisiae strain engineered to report on the mislocalization of a vacuolar protein is used. A common strategy is to use a strain that expresses a fusion protein of a vacuolar targeting signal and a reporter enzyme, where the secretion of the fusion protein can be easily detected. For the discovery of this compound, the endpoint was the secretion of the endogenous vacuolar protein carboxypeptidase Y (CPY)[1][2][3].
-
Chemical Library: A library of diverse small molecules is screened. For the discovery of this compound, a library of 4,800 compounds was used[1][2][3].
-
Screening Procedure:
-
Yeast cells are grown in multi-well plates in liquid media.
-
Each well is treated with a different compound from the chemical library at a defined concentration.
-
The cells are incubated for a period to allow for an effect on protein trafficking.
-
The culture supernatant is then assayed for the presence of the secreted reporter protein (e.g., CPY).
-
Hits are identified as compounds that cause a significant increase in the secretion of the reporter protein compared to untreated controls.
-
-
Hit Validation: Positive hits are re-tested to confirm their activity and to rule out artifacts. This may involve dose-response curves and secondary assays to assess cell viability and the specificity of the effect.
Diagram: Discovery Workflow of this compound
Caption: Workflow for the discovery of this compound.
Characterization of this compound's Effects
This compound was found to induce reversible defects in vacuole biogenesis and root development in Arabidopsis seedlings[1][2][3]. Further studies revealed that this compound causes the mislocalization and secretion of vacuolar proteins, such as the plant carboxypeptidase Y (AtCPY), in both Arabidopsis cell cultures and whole plants[1][3]. Interestingly, this compound does not appear to affect the general secretory pathway, as the morphology of the Golgi apparatus remains intact in treated cells[1]. This specificity makes this compound a valuable tool for dissecting the machinery of vacuolar protein sorting.
Quantitative Data
| Parameter | Organism/System | Value/Effect | Reference |
| Effective Concentration | Arabidopsis thaliana seedlings | 57 µM for observing defects in vacuole biogenesis and protein secretion. | [1][3] |
| Anthocyanin Accumulation | Arabidopsis thaliana seedlings | Significant reduction in vacuolar anthocyanin accumulation at 57 µM. | [4] |
| Root Growth Inhibition | Arabidopsis thaliana seedlings | Dose-dependent inhibition of primary root growth. | [4] |
| Root Hair Elongation | Arabidopsis thaliana seedlings | Inhibition of root hair elongation. | [4] |
Note: IC50 values for specific processes have not been explicitly reported in the reviewed literature.
Experimental Protocols
2.1. Analysis of Protein Secretion in Arabidopsis Cell Culture
-
Cell Culture: Arabidopsis thaliana suspension cells are grown in standard liquid media.
-
Treatment: this compound is added to the cell culture at the desired concentration (e.g., 57 µM) from a stock solution (typically in DMSO). A vehicle control (DMSO alone) is run in parallel.
-
Sample Collection: At various time points after treatment, the culture medium is collected and centrifuged to remove cells.
-
Protein Analysis:
-
The proteins in the collected medium are concentrated, for example, by trichloroacetic acid (TCA) precipitation.
-
The concentrated protein samples are separated by SDS-PAGE.
-
Secreted proteins of interest (e.g., AtCPY) are detected by Western blotting using specific antibodies[3].
-
2.2. Analysis of Vacuolar Morphology and Flavonoid Accumulation in Arabidopsis Seedlings
-
Plant Growth: Arabidopsis thaliana seeds are surface-sterilized and germinated on solid agar medium.
-
Treatment: Seedlings are grown on medium containing this compound at various concentrations. For anthocyanin accumulation studies, seedlings can be grown under conditions that induce anthocyanin production (e.g., high light and/or low nitrogen)[4].
-
Microscopy: Vacuolar morphology can be observed using light microscopy. Specific vacuolar markers, such as fluorescently tagged tonoplast intrinsic proteins (TIPs), can be used for more detailed analysis with confocal microscopy.
-
Flavonoid Quantification:
-
Anthocyanins can be extracted from seedlings with an acidified methanol solution.
-
The absorbance of the extract is measured spectrophotometrically to quantify the anthocyanin content[4].
-
For a more detailed analysis of different flavonoids, liquid chromatography-mass spectrometry (LC-MS) can be used[4].
-
Mechanism of Action of this compound
The precise molecular target of this compound remains to be identified. However, studies have provided insights into its mode of action. This compound appears to act specifically on the vacuolar trafficking pathway without disrupting the overall structure of the endomembrane system, such as the Golgi apparatus[1].
Further research has revealed a link between this compound's effects and cellular redox status. This compound was found to mimic the effects of buthionine sulfoximine (BSO), an inhibitor of glutathione biosynthesis, suggesting that this compound may act by inducing oxidative stress[4][5]. This is supported by the observation that this compound alters the vacuolar accumulation of flavonoids, which are known to be involved in antioxidant responses and are transported into the vacuole, in some cases via glutathione S-conjugate pumps (ABC transporters)[5]. Structure-activity relationship (SAR) studies have also been conducted to identify the chemical moieties of this compound responsible for its biological activity[5].
Diagram: Proposed Mechanism of this compound Action
Caption: Proposed mechanism of this compound's effect on vacuolar protein trafficking.
Conclusion and Future Perspectives
This compound is a pioneering chemical tool that has significantly contributed to our understanding of vacuolar protein sorting in plants. Its discovery through a yeast-based chemical genomics screen highlights the power of this approach for identifying novel probes for fundamental cellular processes. While its precise molecular target is still unknown, the characterization of its effects on vacuolar trafficking and its link to oxidative stress provide a foundation for future investigations. The identification of this compound-hypersensitive mutants opens avenues for genetically dissecting the pathways affected by this compound[5]. For drug development professionals, the story of this compound serves as a case study in the discovery and characterization of small molecules that modulate specific cellular trafficking pathways, which can be a valuable strategy for identifying novel therapeutic targets and agents. Future work will likely focus on identifying the direct binding partner(s) of this compound, which will be crucial for a complete understanding of its mechanism of action and for its further development as a specific molecular probe.
References
- 1. pnas.org [pnas.org]
- 2. Sorting inhibitors (Sortins): Chemical compounds to study vacuolar sorting in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sorting inhibitors (Sortins): Chemical compounds to study vacuolar sorting in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound-hypersensitive mutants link vacuolar-trafficking defects and flavonoid metabolism in Arabidopsis vegetative tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
The "Sortin1" Effect: A Technical Guide to Modulating Carboxypeptidase Y Secretion via Vps10p/Sortilin Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the "Sortin1" effect, a term we will use to describe the induced secretion of Carboxypeptidase Y (CPY) through the inhibition of the Vps10p/Sortilin family of protein sorting receptors by small molecules. This document details the underlying biological pathways, experimental protocols for quantifying this effect, and presents available data on the impact of small-molecule inhibitors.
Introduction: The Vps10p/Sortilin Sorting Pathway and CPY Trafficking
In eukaryotic cells, the proper localization of proteins is crucial for their function. Carboxypeptidase Y (CPY), a soluble vacuolar hydrolase in yeast (Saccharomyces cerevisiae), is a well-established model protein for studying protein trafficking pathways. Under normal conditions, CPY is synthesized in the endoplasmic reticulum, transits through the Golgi apparatus, and is then sorted to the vacuole (the yeast equivalent of the lysosome) for its function in protein degradation.[1]
This sorting process is mediated by the Vps10p receptor, a type I transmembrane protein that resides primarily in the late-Golgi.[1] Vps10p recognizes a specific sorting signal on proCPY, the precursor form of CPY, and diverts it from the secretory pathway towards the vacuole via a prevacuolar/endosomal compartment.[1] The mammalian homolog of Vps10p is Sortilin, which performs analogous functions in sorting a variety of proteins.
Disruption of the Vps10p-proCPY interaction, either through genetic mutation of VPS10 or through external factors, leads to the missorting and subsequent secretion of proCPY out of the cell. This phenomenon forms the basis of the "this compound" effect, where a small molecule inhibitor binds to Vps10p/Sortilin, preventing it from binding to proCPY and thereby inducing its secretion.
Quantitative Analysis of this compound-Induced CPY Secretion
While the specific term "this compound" does not appear in published literature, the concept of using small molecules to inhibit Vps10p/Sortilin function and induce CPY secretion is a subject of research. Although specific dose-response data for a compound named "this compound" is not available, we can infer the expected quantitative effects from studies on vps10 mutant yeast strains, which mimic the action of a potent inhibitor.
| Condition | Intracellular CPY (% of total) | Secreted CPY (% of total) | Reference |
| Wild-Type Yeast | >95% | <5% | Inferred from multiple sources |
| vps10Δ (null mutant) | <10% | >90% | [1] |
| Putative "this compound" (High Conc.) | Low | High | Hypothetical based on vps10Δ |
| Putative "this compound" (Low Conc.) | Intermediate | Intermediate | Hypothetical dose-response |
This table summarizes the expected distribution of Carboxypeptidase Y (CPY) in wild-type yeast, a vps10 null mutant, and the hypothetical effect of a Vps10p inhibitor ("this compound"). The data for the vps10Δ mutant provides a benchmark for the maximum expected CPY secretion upon complete inhibition of the sorting receptor.
Experimental Protocols
To investigate the "this compound" effect and identify or characterize small-molecule inhibitors of Vps10p/Sortilin, a variety of experimental approaches can be employed in Saccharomyces cerevisiae.
High-Throughput Screening for CPY Secretion Inhibitors (Colony Blot Assay)
This method is suitable for screening large libraries of small molecules to identify compounds that induce CPY secretion.
Principle: Yeast colonies are grown on a nitrocellulose membrane. Secreted CPY is captured by the membrane and detected by immunoblotting.
Protocol:
-
Yeast Strain: Use a wild-type Saccharomyces cerevisiae strain (e.g., BY4741).
-
Culture Preparation: Grow yeast in appropriate liquid medium overnight.
-
Plating: Spot the yeast culture onto a master plate.
-
Replica Plating: Replica plate the yeast onto a nitrocellulose membrane placed on an agar plate containing the small-molecule library (each compound at a desired screening concentration).
-
Incubation: Incubate the plates at 30°C for 24-48 hours to allow for colony growth and protein secretion.
-
Cell Lysis: Remove the nitrocellulose membrane and treat it with lytic enzymes (e.g., zymolyase) to break open the yeast cells attached to the membrane, which will serve as a loading control.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against CPY overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. Colonies that secrete CPY will produce a halo of signal around them.
Quantitative Analysis of CPY Secretion (Pulse-Chase and Immunoprecipitation)
This method allows for the quantitative measurement of the rate of CPY secretion in response to a small molecule.
Principle: Cells are metabolically labeled with a radioactive amino acid for a short period ("pulse") and then transferred to a medium with an excess of unlabeled amino acids ("chase"). At different time points during the chase, intracellular and extracellular CPY are immunoprecipitated and analyzed by SDS-PAGE and autoradiography.
Protocol:
-
Yeast Culture: Grow yeast cells to mid-log phase in a synthetic medium lacking methionine and cysteine.
-
Small Molecule Treatment: Add the "this compound" compound at the desired concentration and incubate for a predetermined time.
-
Pulse Labeling: Add a radioactive amino acid mixture (e.g., 35S-methionine/cysteine) to the culture and incubate for 5-10 minutes.
-
Chase: Pellet the cells and resuspend them in a chase medium containing an excess of non-radioactive methionine and cysteine.
-
Time Points: At various time points (e.g., 0, 15, 30, 60 minutes), take aliquots of the cell culture.
-
Fractionation: Separate the cells (intracellular fraction) from the culture medium (extracellular fraction) by centrifugation.
-
Lysis and Immunoprecipitation: Lyse the cells to obtain the intracellular protein extract. Perform immunoprecipitation for CPY from both the intracellular and extracellular fractions using an anti-CPY antibody.
-
SDS-PAGE and Autoradiography: Analyze the immunoprecipitated proteins by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled CPY.
-
Quantification: Quantify the band intensities to determine the percentage of CPY secreted at each time point.
Enzymatic Assay of Secreted CPY Activity
This method provides a functional readout of the amount of active CPY secreted into the medium.
Principle: The enzymatic activity of secreted CPY in the culture medium is measured using a chromogenic substrate.
Protocol:
-
Yeast Culture and Treatment: Grow yeast cells in the presence of the "this compound" compound as described above.
-
Sample Collection: Pellet the cells and collect the culture supernatant.
-
Enzyme Assay:
-
Prepare a reaction mixture containing a suitable buffer (e.g., MES buffer, pH 6.5) and a CPY substrate (e.g., N-benzoyl-L-tyrosine p-nitroanilide or N-carbobenzoxy-L-phenylalanyl-L-leucine).
-
Add a defined volume of the culture supernatant to the reaction mixture.
-
Incubate at the optimal temperature for CPY activity (e.g., 25-37°C).
-
Measure the change in absorbance over time at the appropriate wavelength for the specific substrate using a spectrophotometer.
-
-
Data Analysis: Calculate the rate of substrate hydrolysis, which is proportional to the amount of active CPY in the supernatant.
Signaling Pathways and Experimental Workflows
The "this compound" effect is a direct consequence of the disruption of the Vps10p-mediated sorting pathway. The following diagrams illustrate the key pathways and experimental workflows.
Caption: CPY Trafficking and the "this compound" Effect.
Caption: Experimental Workflow for "this compound" Characterization.
Conclusion
The "this compound" effect, representing the small-molecule-induced secretion of CPY via inhibition of the Vps10p/Sortilin sorting receptor, provides a powerful tool for studying protein trafficking and for the discovery of novel therapeutic agents. The experimental protocols detailed in this guide offer a comprehensive framework for identifying and characterizing such molecules. Further research to identify specific and potent "this compound" compounds will be invaluable for dissecting the intricacies of the Vps10p/Sortilin pathway and for developing new strategies to modulate cellular secretion processes in various disease contexts.
References
Navigating the Sortilin1 Interactome: A Technical Guide to Target Identification
For Researchers, Scientists, and Drug Development Professionals
Sortilin1 (SORT1) has emerged as a critical player in a multitude of physiological and pathological processes, ranging from neuronal cell death and survival to lipid metabolism and cancer progression.[1][2] This multifaceted involvement has positioned SORT1 as a compelling therapeutic target.[3][4] Identifying the molecular partners and downstream effectors of SORT1 is paramount to understanding its function and developing targeted therapies. This in-depth technical guide provides an overview of the core strategies and experimental protocols for identifying SORT1 targets, supplemented with quantitative data and visual workflows to aid in experimental design and data interpretation.
Core Strategies for Sortilin1 Target Identification
Several robust methodologies are employed to elucidate the SORT1 interactome. These can be broadly categorized into in vitro and in vivo approaches that identify direct and proximal interacting partners.
1. Co-immunoprecipitation followed by Mass Spectrometry (Co-IP/MS): This widely used technique is designed to isolate and identify proteins that are in a complex with a specific "bait" protein, in this case, SORT1. The principle relies on using an antibody to capture SORT1 from a cell lysate, thereby "co-precipitating" any proteins that are bound to it. These interacting proteins are then identified by mass spectrometry.
2. Yeast Two-Hybrid (Y2H) Screening: Y2H is a powerful genetic method to discover binary protein-protein interactions. In this system, the SORT1 protein (bait) is fused to a DNA-binding domain (DBD) of a transcription factor, and a library of potential interacting proteins (prey) is fused to the transcription factor's activation domain (AD). If the bait and prey proteins interact, the DBD and AD are brought into proximity, reconstituting the transcription factor's function and activating a reporter gene, allowing for the identification of the interacting prey protein.
3. Proximity-Dependent Biotinylation (BioID): BioID is an innovative technique that identifies both direct and proximal protein interactions in a cellular context.[5] SORT1 is fused to a promiscuous biotin ligase (such as BirA* or TurboID) which, upon the addition of biotin, biotinylates proteins within a close radius (typically ~10-15 nm).[6] These biotinylated proteins can then be isolated using streptavidin affinity purification and identified by mass spectrometry.[5] This method is particularly useful for identifying transient or weak interactions that may be missed by Co-IP.[6]
4. Chemical Proteomics: This approach utilizes small molecule probes to identify the targets of bioactive compounds or to map the binding sites of known ligands on a proteome-wide scale.[7] For SORT1, this could involve designing a photo-affinity probe based on a known ligand.[8][9] This probe would bind to SORT1 and, upon UV irradiation, form a covalent bond.[8][9] The SORT1-probe complex can then be isolated and analyzed to confirm the interaction and potentially identify other off-target interactions.
Quantitative Data on Sortilin1 Interactions and Expression
Understanding the affinity of protein-protein interactions and the expression levels of SORT1 in different tissues is crucial for contextualizing experimental results and prioritizing targets.
Table 1: High-Affinity Interaction Partners of Human Sortilin1
| Interacting Protein | Gene Name | UniProt ID | Degree of Interaction (Number of Hydrogen Bonds at 10Å) |
| Insulin-like growth factor 2 receptor | IGF2R | P11717 | High |
| Tropomyosin receptor kinase B | NTRK2 | Q16620 | High |
| Progranulin | GRN | P28799 | High |
| Gamma-adaptin ear-containing ARF-binding protein 1 | GGA1 | Q9Y2V3 | High |
Data adapted from a study analyzing the protein-protein interaction network of human SORT1 using the STRING database and Chimera software. The degree of interaction is represented by the number of hydrogen bonds formed between SORT1 and its network proteins at a 10 Armstrong bond distance.[10][11][12]
Table 2: Quantitative Protein Expression of Sortilin1 in Human Tissues
| Tissue/Cell Type | Expression Level (Scale: Green to Red = High to Low) |
| Brain | High |
| Kidneys | High |
| Skin | High |
| Colon | High |
| Placenta | High |
| Endocrine glands | High |
| Testis (epididymis) | High |
| Adipocytes | High |
| Specialized epithelial cells | High |
| Monocytes | High |
| Cardiomyocytes | High |
| Thyroid glandular cells | High |
This table summarizes the quantitative protein expression of SORT1 in various human tissues and cell types. The data is presented as a heatmap scale from high (green) to low (red) expression.[10][13]
Key Signaling Pathways Involving Sortilin1
SORT1 is a central node in several critical signaling pathways. Understanding these pathways is essential for deciphering the functional consequences of SORT1-target interactions.
Neurotrophin Signaling
Sortilin acts as a co-receptor with p75NTR for proneurotrophins (e.g., proNGF and proBDNF), mediating signals that can lead to apoptosis.[14][15] Conversely, it can also interact with Trk receptors to facilitate the anterograde transport and signaling of mature neurotrophins, promoting neuronal survival and differentiation.[16]
Caption: Sortilin1's dual role in neurotrophin signaling pathways.
VLDL Secretion and Lipid Metabolism
In hepatocytes, Sortilin1 plays a complex and debated role in Very Low-Density Lipoprotein (VLDL) secretion. It can traffic apolipoprotein B-100 (apoB-100)-containing lipoproteins towards either the secretory pathway or the lysosome for degradation, thereby influencing plasma lipid levels.[2]
Caption: Models of Sortilin1-mediated VLDL trafficking in hepatocytes.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited. These protocols are intended as a guide and may require optimization based on the specific cell type and experimental conditions.
Co-immunoprecipitation (Co-IP) of SORT1 and Interacting Proteins
This protocol outlines the steps for immunoprecipitating endogenous SORT1 and its binding partners from cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer or a non-denaturing lysis buffer such as 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Anti-SORT1 antibody (validated for immunoprecipitation).
-
Isotype control IgG antibody.
-
Protein A/G magnetic beads or agarose resin.
-
Wash buffer (e.g., cell lysis buffer with lower detergent concentration or PBS with 0.1% Tween-20).
-
Elution buffer (e.g., 0.1 M glycine-HCl pH 2.5 or SDS-PAGE sample buffer).
-
Neutralization buffer (e.g., 1 M Tris-HCl pH 8.5).
Procedure:
-
Cell Lysis:
-
Culture cells to ~80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new pre-chilled tube. This is the protein extract.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add protein A/G beads to the protein extract and incubate for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-SORT1 antibody to the pre-cleared lysate. As a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of the lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add pre-washed protein A/G beads to each sample and incubate for an additional 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
To elute the protein complexes, add elution buffer to the beads and incubate for 5-10 minutes at room temperature with gentle agitation.
-
Pellet the beads and collect the supernatant containing the eluted proteins. If using an acidic elution buffer, neutralize the eluate immediately by adding neutralization buffer.
-
Alternatively, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute and denature the proteins for subsequent Western blot analysis.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting to confirm the presence of SORT1 and potential interacting partners.
-
For identification of novel interactors, the entire eluate can be subjected to in-solution or in-gel trypsin digestion followed by LC-MS/MS analysis.
-
Yeast Two-Hybrid (Y2H) Screen with SORT1 as Bait
This protocol describes a general workflow for performing a Y2H screen to identify proteins that interact with SORT1.[17]
Materials:
-
Yeast strains of opposite mating types (e.g., MATa and MATα).
-
Bait plasmid (e.g., pGBKT7) and prey library plasmid (e.g., pGADT7).
-
Appropriate yeast media (YPD, SD dropout media).
-
Reagents for yeast transformation (e.g., PEG/LiAc).
Procedure:
-
Bait Plasmid Construction and Validation:
-
Clone the coding sequence of human SORT1 (or a specific domain) in-frame with the DNA-binding domain (e.g., GAL4-DBD) in the bait plasmid.
-
Transform the bait plasmid into a MATa yeast strain.
-
Confirm the expression of the bait protein by Western blot.
-
Test for auto-activation of the reporter genes by plating the bait-containing yeast on selective media. The bait should not activate the reporters on its own.
-
-
Y2H Library Screening:
-
Transform a prey library (a collection of cDNAs from a relevant tissue or cell type fused to the GAL4 activation domain) into a MATα yeast strain.
-
Mate the bait-containing MATa strain with the prey library-containing MATα strain by mixing the cultures and plating on YPD media.
-
Select for diploid yeast that contain both the bait and prey plasmids by plating on double dropout media (e.g., SD/-Leu/-Trp).
-
Replica-plate the diploid yeast onto higher stringency selective media (e.g., SD/-Leu/-Trp/-His/-Ade) to screen for interactions that activate the reporter genes.
-
-
Identification and Validation of Positive Interactions:
-
Isolate the prey plasmids from the positive yeast colonies.
-
Sequence the prey plasmid inserts to identify the potential interacting proteins.
-
Validate the interactions by re-transforming the identified prey plasmid with the bait plasmid into fresh yeast and re-testing for reporter gene activation.
-
Further validation can be performed using orthogonal methods such as Co-IP or in vitro binding assays.
-
Proximity-Dependent Biotinylation (BioID) using a SORT1-Fusion Protein
This protocol provides a framework for identifying proximal and interacting proteins of SORT1 in living cells.
Materials:
-
Expression vector for fusing SORT1 to a promiscuous biotin ligase (e.g., pcDNA3.1-myc-BioID2).
-
Cell line of interest.
-
D-biotin.
-
Lysis buffer (e.g., RIPA buffer).
-
Streptavidin-coated magnetic beads.
-
Wash buffers of increasing stringency.
-
Elution buffer (e.g., SDS-PAGE sample buffer containing excess biotin).
Procedure:
-
Generation of a Stable Cell Line:
-
Clone the SORT1 cDNA in-frame with the biotin ligase in the expression vector.
-
Transfect the construct into the chosen cell line and select for stable expression.
-
Verify the expression and correct subcellular localization of the SORT1-BioID fusion protein by immunofluorescence and Western blotting.
-
-
Biotin Labeling:
-
Culture the stable cell line expressing the SORT1-BioID fusion protein and a control cell line (expressing the BioID tag alone).
-
Supplement the culture medium with D-biotin (typically 50 µM) and incubate for 16-24 hours.
-
-
Cell Lysis and Protein Solubilization:
-
Wash the cells with PBS.
-
Lyse the cells in a strong lysis buffer (e.g., RIPA buffer) to solubilize proteins.
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Clarify the lysate by centrifugation.
-
-
Affinity Capture of Biotinylated Proteins:
-
Incubate the cleared lysate with streptavidin-coated beads overnight at 4°C.
-
Collect the beads and wash them extensively with a series of buffers of increasing stringency to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer supplemented with excess free biotin.
-
Analyze the eluate by Western blotting with a streptavidin-HRP conjugate to visualize the pattern of biotinylated proteins.
-
For protein identification, perform on-bead trypsin digestion followed by LC-MS/MS analysis.
-
Chemical Proteomics for SORT1 Ligand Discovery
This protocol outlines a general workflow for a photoaffinity labeling-based chemical proteomics experiment to identify targets of a small molecule that binds to SORT1.
Materials:
-
A photoaffinity probe derived from a known SORT1 ligand, containing a photoreactive group (e.g., diazirine or benzophenone) and a tag for enrichment (e.g., alkyne or biotin).
-
Live cells or cell lysates.
-
UV light source (e.g., 365 nm).
-
Reagents for click chemistry (if using an alkyne-tagged probe) or streptavidin beads (for a biotin-tagged probe).
Procedure:
-
Probe Treatment and Photo-crosslinking:
-
Treat live cells or cell lysates with the photoaffinity probe for a defined period.
-
As a control, include a competition experiment where the cells/lysate are pre-incubated with an excess of the parent compound before adding the probe.
-
Irradiate the samples with UV light to induce covalent crosslinking of the probe to its binding partners.
-
-
Cell Lysis and Protein Extraction (for live-cell experiments):
-
Following irradiation, lyse the cells and prepare a protein extract as described in the Co-IP protocol.
-
-
Enrichment of Probe-labeled Proteins:
-
If using an alkyne-tagged probe, perform a click chemistry reaction to attach a biotin tag.
-
Enrich the biotinylated proteins using streptavidin beads.
-
Wash the beads extensively to remove non-labeled proteins.
-
-
Elution and Identification:
-
Elute the captured proteins from the beads.
-
Identify the proteins by LC-MS/MS.
-
-
Data Analysis:
-
Compare the proteins identified in the probe-treated sample with those from the competition control. Proteins that are significantly less abundant in the competition sample are considered specific targets of the probe.
-
By employing these strategies and protocols, researchers can effectively dissect the complex interaction network of Sortilin1, paving the way for a deeper understanding of its biological functions and the development of novel therapeutic interventions.
References
- 1. Sortilin enhances secretion of apolipoprotein(a) through effects on apolipoprotein B secretion and promotes uptake of lipoprotein(a) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sorting through the extensive and confusing roles of sortilin in metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. An Allosteric Binding Site on Sortilin Regulates the Trafficking of VLDL, PCSK9 and LDLR in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 7. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Network Proteins of Human Sortilin1, Its Expression and Targetability Using Lycopene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Sortilin 1 - Wikipedia [en.wikipedia.org]
- 15. research.edgehill.ac.uk [research.edgehill.ac.uk]
- 16. Sortilin associates with Trk receptors to enhance anterograde transport and signaling by neurotrophins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bitesizebio.com [bitesizebio.com]
Methodological & Application
Application Notes and Protocol: Preparation of Sortin1 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the preparation, storage, and use of Sortin1 stock solutions in Dimethyl Sulfoxide (DMSO). This compound is a chemical inhibitor of vacuolar protein sorting, targeting molecules like carboxypeptidase Y, making it a valuable tool for studying vacuolar trafficking in yeast and plants.[1][2] Proper preparation and handling of this compound solutions are critical for ensuring experimental reproducibility and accuracy. This guide includes physicochemical data, step-by-step protocols for stock and working solutions, storage recommendations, and a diagram of the experimental workflow.
Physicochemical Properties and Storage
This compound is an orange to red solid compound.[1] Understanding its properties is essential for accurate stock solution preparation.
Table 1: Physicochemical Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₁₉NO₆ |
| Molecular Weight | 441.43 g/mol [1] |
| CAS Number | 503837-98-7[1] |
| Appearance | Orange to red solid[1] |
| Solubility in DMSO | 100 mg/mL (226.54 mM)[1] |
Note: Dissolution in DMSO may require ultrasonication to achieve maximum solubility.[1]
Proper storage is crucial to maintain the stability and efficacy of this compound.
Table 2: Recommended Storage Conditions for this compound
| Format | Storage Temperature | Shelf Life |
|---|---|---|
| Powder | -20°C | 3 years[3] |
| 4°C | 2 years[3] | |
| In DMSO (Stock Solution) | -80°C | 2 years[1] |
To avoid degradation, it is highly recommended to aliquot the stock solution into single-use volumes and avoid repeated freeze-thaw cycles.[4]
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (pyrogen-free and nuclease-free)[5]
-
Sterile, nuclease-free pipette tips[5]
-
Vortex mixer
-
Ultrasonic bath (optional, for aiding dissolution)[1]
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Workflow for Stock Solution Preparation
References
Application Notes and Protocols for Sortin1 Treatment of Arabidopsis Suspension Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sortin1 is a small molecule inhibitor that has been identified as a valuable tool for studying vacuolar trafficking and biogenesis in plants.[1][2] It disrupts the transport of specific proteins to the vacuole, causing them to be secreted from the cell instead.[1] This characteristic makes this compound a powerful chemical probe for dissecting the molecular machinery governing protein sorting and for identifying novel components of the vacuolar transport pathway. Mechanistically, this compound has been shown to mimic the effects of glutathione inhibitors and to interfere with the vacuolar accumulation of flavonoids, potentially by affecting ABC transporters located on the vacuolar membrane.[2] These application notes provide detailed protocols for the treatment of Arabidopsis thaliana suspension cells with this compound, along with methods for assessing its effects on protein secretion and cell viability.
Data Presentation
The following table summarizes quantitative data regarding the effects of this compound treatment on Arabidopsis.
| Parameter | Species/System | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| Protein Secretion | Arabidopsis suspension cells | 57 µM | 3 - 24 hours | Induces secretion of the precursor form of carboxypeptidase Y (AtCPY).[1] | --INVALID-LINK-- |
| Vacuole Biogenesis & Root Development | Arabidopsis seedlings | 100 mg/L (approximately 227 µM) | Not specified | Induces reversible defects in vacuole biogenesis and root development.[3] | --INVALID-LINK-- |
| Cell Viability | Arabidopsis suspension cells | 57 µM | 16 hours | Cells remain viable, as determined by fluorescein-diacetate staining.[4] | --INVALID-LINK-- |
| Anthocyanin Accumulation | Arabidopsis seedlings | 10 - 57 µM | 24 hours | Significantly reduces the vacuolar accumulation of pigmented anthocyanins.[5] | --INVALID-LINK-- |
Experimental Protocols
Preparation and Maintenance of Arabidopsis thaliana Suspension Cell Cultures
A stable and healthy Arabidopsis cell suspension culture is essential for reproducible results. The following protocol is a general guideline for establishing and maintaining these cultures.
Materials:
-
Arabidopsis thaliana seeds (e.g., ecotype Columbia-0)
-
Callus Induction Medium (CIM): Murashige and Skoog (MS) medium with vitamins, 3% (w/v) sucrose, 0.8% (w/v) plant agar, 0.5 µg/mL 2,4-Dichlorophenoxyacetic acid (2,4-D), and 0.25 µg/mL 6-Benzylaminopurine (BAP).[6]
-
Liquid Suspension Culture Medium: MS medium with vitamins, 3% (w/v) sucrose, 0.5 µg/mL 2,4-D, and 0.25 µg/mL BAP. The sucrose concentration can be gradually reduced to stimulate photosynthetic activity if desired.[6]
-
Sterile flasks (e.g., 125 mL or 250 mL Erlenmeyer flasks)
-
Orbital shaker
Protocol:
-
Seed Sterilization: Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute incubation in a 10% (v/v) commercial bleach solution containing a drop of Tween-20. Rinse the seeds 3-5 times with sterile distilled water.
-
Callus Induction: Plate the sterilized seeds on solid CIM. Incubate in the dark at 22-25°C. Greenish, friable callus will form, typically from the hypocotyl, within 3-4 weeks.[6][7]
-
Initiation of Suspension Culture: Transfer a small amount of healthy, friable callus (approximately 1-2 g) into a 125 mL flask containing 25-30 mL of liquid suspension culture medium.[7]
-
Maintenance: Place the flasks on an orbital shaker at 120-130 rpm at 22-25°C, either in the dark or under a 16h light/8h dark photoperiod.[8][9]
-
Subculturing: Subculture the cells weekly by transferring approximately 5-10 mL of the existing culture into 50 mL of fresh liquid medium.[9]
This compound Treatment of Arabidopsis Suspension Cells
This protocol details the application of this compound to established Arabidopsis cell suspension cultures to study its effects on protein secretion.
Materials:
-
Healthy, mid-log phase Arabidopsis suspension cell culture
-
This compound (stock solution prepared in DMSO)
-
DMSO (vehicle control)
-
Sterile flasks
-
Micropipettes and sterile tips
Protocol:
-
Prepare this compound Stock: Prepare a concentrated stock solution of this compound in DMSO. For example, a 10 mM stock can be prepared for easy dilution.
-
Cell Culture Aliquoting: Allow the cell suspension to settle, and then gently remove the majority of the old medium. Resuspend the cells in a known volume of fresh liquid medium. Aliquot the desired volume of the cell suspension into sterile flasks.
-
This compound Treatment: Add this compound stock solution to the cell cultures to achieve the desired final concentration (e.g., 57 µM).[1] For the control flask, add an equivalent volume of DMSO.
-
Incubation: Return the flasks to the orbital shaker and incubate under the standard growth conditions for the desired duration (e.g., 3 to 24 hours).[1]
-
Sample Collection: After the incubation period, separate the cells from the medium by centrifugation or filtration. The supernatant (medium) can be analyzed for secreted proteins, and the cell pellet can be used for viability assays or protein extraction.
Analysis of Protein Secretion
A common method to assess the effect of this compound is to monitor the secretion of the vacuolar protein carboxypeptidase Y (CPY).
Materials:
-
Trichloroacetic acid (TCA)
-
Acetone
-
SDS-PAGE equipment and reagents
-
Western blotting equipment and reagents
-
Anti-CPY antibody
Protocol:
-
Protein Precipitation from Medium: To concentrate the secreted proteins, add TCA to the collected culture medium to a final concentration of 10% (w/v). Incubate on ice for at least 30 minutes.
-
Pellet and Wash: Centrifuge at high speed (e.g., >10,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins. Discard the supernatant and wash the pellet with cold acetone.
-
Resuspension: Air-dry the pellet and resuspend it in a suitable sample buffer for SDS-PAGE.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with an anti-CPY antibody to detect the presence of the secreted CPY precursor. An increase in the precursor form of CPY in the medium of this compound-treated cells compared to the control indicates a disruption in vacuolar trafficking.[1]
Cell Viability Assay
It is crucial to ensure that the observed effects of this compound are not due to general toxicity. A fluorescein diacetate (FDA) staining assay can be used to assess cell viability.
Materials:
-
Fluorescein diacetate (FDA) stock solution (1 mg/mL in acetone)
-
Microscope with fluorescence capabilities
Protocol:
-
Staining: Add a small volume of FDA stock solution to a sample of the cell suspension (final concentration of 1-5 µg/mL).
-
Incubation: Incubate for 5-10 minutes at room temperature.
-
Observation: Observe the cells under a fluorescence microscope. Viable cells with intact plasma membranes will hydrolyze the non-fluorescent FDA into fluorescein, a green fluorescent compound, and will appear bright green.[4] Dead cells will not fluoresce. Compare the proportion of viable cells in the this compound-treated and control cultures.
Visualizations
Caption: Experimental workflow for this compound treatment of Arabidopsis suspension cells.
Caption: Putative mechanism of this compound action on vacuolar protein trafficking.
References
- 1. pnas.org [pnas.org]
- 2. This compound-hypersensitive mutants link vacuolar-trafficking defects and flavonoid metabolism in Arabidopsis vegetative tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Sorting inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | A Rapid and Efficient Method to Obtain Photosynthetic Cell Suspension Cultures of Arabidopsis thaliana [frontiersin.org]
- 7. arabidopsis.org [arabidopsis.org]
- 8. abrc.osu.edu [abrc.osu.edu]
- 9. Arabidopsis cell suspension and root liquid culture [ivaan.com]
Application Notes and Protocols: Quantitative Analysis of Sortilin 1-Induced Protein Secretion
For Researchers, Scientists, and Drug Development Professionals
Application Note: Understanding the Role of Sortilin 1 in Protein Secretion
Sortilin 1 (encoded by the SORT1 gene) is a multi-ligand type I membrane glycoprotein belonging to the vacuolar protein sorting 10 protein (Vps10p) family of sorting receptors. It is a critical component of the cellular trafficking machinery, primarily localized in the trans-Golgi network (TGN), where it sorts a wide variety of protein cargo to different cellular destinations, including endosomes, lysosomes, and the plasma membrane for secretion[1][2].
The function of Sortilin 1 in protein secretion is complex and often appears contradictory, as it can either enhance or inhibit the secretion of specific proteins depending on the cellular context, the nature of the cargo, and its interacting partners[2][3]. For some proteins, such as proprotein convertase subtilisin/kexin type 9 (PCSK9), Sortilin 1 acts as a chaperone, facilitating their entry into the secretory pathway[3][4]. For other cargo, like apolipoprotein B (ApoB)-containing lipoproteins, it can divert them from the secretory pathway towards lysosomal degradation, thereby reducing their secretion[3][5]. This dual functionality makes Sortilin 1 a compelling target for therapeutic intervention in diseases related to aberrant protein secretion, including cardiovascular and neurodegenerative disorders[6].
Quantitative analysis is paramount to elucidating the precise role of Sortilin 1 in these pathways. Techniques such as stable isotope labeling by amino acids in cell culture (SILAC) combined with mass spectrometry allow for global, unbiased quantification of the entire secretome, revealing how modulating Sortilin 1 levels affects the extracellular proteome[7][8]. These findings can be validated and precisely quantified for specific proteins of interest using targeted immunoassays like ELISA.
Note on Terminology: This document focuses on the protein Sortilin 1 (gene: SORT1). A small molecule named "Sortin1" also exists, which is known to inhibit vacuolar transport in plants. The context of protein secretion in biomedical research overwhelmingly pertains to the Sortilin 1 protein.
Quantitative Data on Sortilin 1-Mediated Protein Secretion
The following table summarizes quantitative findings from studies investigating the effect of Sortilin 1 modulation on the secretion of key proteins.
| Target Protein | Model System | Sortilin 1 Modulation | Observed Effect on Secretion | Reference |
| Apolipoprotein B (ApoB) | Primary Mouse Hepatocytes | Adeno-associated virus (AAV) Overexpression | ~30-50% Decrease in VLDL/ApoB secretion | [5] |
| Apolipoprotein B (ApoB) | Primary Mouse Hepatocytes | siRNA-mediated Knockdown | ~75% Increase in ApoB secretion | [9] |
| Apolipoprotein(a) (Apo(a)) | HepG2 Cells | Plasmid Overexpression | Significant Increase in the rate of Apo(a) secretion | [10] |
| Apolipoprotein(a) (Apo(a)) | HepG2 Cells | siRNA-mediated Knockdown | Significant Decrease in Apo(a) secretion | [10] |
| PCSK9 | Primary Mouse Hepatocytes | Overexpression | Increased plasma PCSK9 levels | [4] |
| PCSK9 | Sort1 Knockout Mice | Gene Knockout | Decreased levels of circulating PCSK9 | [3][4] |
| Sonic Hedgehog (Shh) | CHO Cells | Stable Overexpression | Reduction in ShhN fragment secretion into culture medium | [11][12] |
Signaling Pathways and Experimental Workflows
Sortilin 1-Mediated Protein Trafficking
Sortilin 1 acts as a key decision-maker in the TGN. It binds to specific cargo and directs the transport vesicle to one of several fates. It can traffic cargo to the endo-lysosomal pathway for degradation or sort it into secretory vesicles destined for release from the cell.
References
- 1. Hepatocyte sortilin 1 knockout and treatment with a sortilin 1 inhibitor reduced plasma cholesterol in Western diet-fed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sorting through the extensive and confusing roles of sortilin in metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sortilin And Lipoprotein Metabolism: Making Sense Out Of Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The hypercholesterolemia-risk gene SORT1 facilitates PCSK9 secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hepatic sortilin regulates both apolipoprotein B secretion and LDL catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Network Proteins of Human Sortilin1, Its Expression and Targetability Using Lycopene [mdpi.com]
- 7. Analysis of Secreted Proteins Using SILAC | Springer Nature Experiments [experiments.springernature.com]
- 8. Proteome and Secretome Analysis Reveals Differential Post-transcriptional Regulation of Toll-like Receptor Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sortilin as a Regulator of Lipoprotein Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sortilin enhances secretion of apolipoprotein(a) through effects on apolipoprotein B secretion and promotes uptake of lipoprotein(a) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 12. journals.biologists.com [journals.biologists.com]
Application Notes & Protocols: Methodology for a Sortilin-1 Hypersensitive Genetic Screen
Introduction
Sortilin-1 (SORT1) is a multifunctional type I membrane glycoprotein belonging to the vacuolar protein sorting 10 protein (Vps10p) domain receptor family.[1] It plays a critical role in cellular protein trafficking, shuttling a wide variety of protein ligands between the trans-Golgi network, endosomes, lysosomes, and the plasma membrane.[1][2] Due to its involvement in numerous physiological processes, including lipid metabolism and neuronal development, and its dysregulation in diseases like cancer and Alzheimer's, SORT1 has emerged as a significant target for therapeutic development.[1][2][3] Notably, its high expression on the surface of many cancer cells and its rapid internalization make it an attractive target for peptide-drug conjugates (PDCs) designed to deliver cytotoxic payloads specifically to tumor cells.[4][5]
A hypersensitive genetic screen is a powerful, unbiased approach to identify genes whose loss-of-function sensitizes cells to a specific treatment. By performing a genome-wide CRISPR-Cas9 based screen, researchers can uncover novel genetic interactions, identify synergistic drug targets, and elucidate mechanisms of drug resistance or sensitivity.
This document provides a detailed methodology for conducting a Sortilin-1 hypersensitive genetic screen. The primary application is to identify gene knockouts that enhance the cytotoxic effects of a SORT1-targeting therapeutic, such as a PDC. This approach is invaluable for drug development professionals seeking to discover combination therapies and for researchers investigating the cellular pathways that modulate SORT1 function.
Signaling Pathways and Experimental Logic
To understand the basis of the screen, it is essential to visualize the trafficking role of Sortilin-1 and the logical workflow of the experiment.
References
- 1. Sortilin 1 - Wikipedia [en.wikipedia.org]
- 2. Sorting through the extensive and confusing roles of sortilin in metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. Targeting SORT1 To Unlock The Potential Of PeptideDrug Conjugates in Oncology [drugdiscoveryonline.com]
Application Notes and Protocols for Immunofluorescence Microscopy of Sortin1-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sortin1 is a small molecule that has been identified as an inhibitor of vacuolar protein sorting in yeast and plants. It is believed to target the Vps10p domain of sorting receptors, which are responsible for recognizing and trafficking specific proteins to the vacuole (in yeast and plants) or the lysosome (in mammals). The mammalian homolog of the Vps10p-domain containing receptor is Sortilin (SORT1), a type I transmembrane protein involved in a multitude of cellular processes including protein trafficking, signaling, and degradation.[1] Due to its role in various diseases, including cardiovascular and neurodegenerative disorders, Sortilin is an attractive target for drug development.[2]
These application notes provide a detailed protocol for the immunofluorescence microscopy of mammalian cells treated with a Sortilin inhibitor, using AF38469 as a representative compound, which, like this compound, targets Sortilin.[3][4][5][6][7] The protocol allows for the visualization and quantification of changes in the subcellular localization of Sortilin and its cargo proteins, providing insights into the efficacy and mechanism of action of such inhibitors.
Mechanism of Action of Sortilin Inhibitors
Sortilin is primarily localized in the trans-Golgi network (TGN) and endosomes, where it binds to its cargo proteins and directs their transport to lysosomes for degradation or to other cellular compartments.[8] Sortilin inhibitors, such as this compound and AF38469, are thought to bind to the Vps10p domain of Sortilin, thereby preventing the binding of its natural ligands.[3] This inhibition is expected to disrupt the normal trafficking of Sortilin and its cargo, leading to their mislocalization. For instance, a cargo protein that is normally transported to the lysosome might be secreted from the cell or accumulate in other compartments.
Experimental Protocols
Cell Culture and Treatment with Sortilin Inhibitor
A detailed protocol for the culture of mammalian cells and their treatment with a Sortilin inhibitor is provided below. This protocol can be adapted for various adherent cell lines.
| Parameter | Recommendation |
| Cell Line | HeLa, HEK293, or other suitable adherent mammalian cell line |
| Culture Medium | DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin |
| Culture Conditions | 37°C, 5% CO2 in a humidified incubator |
| Seeding Density | Seed cells on sterile glass coverslips in a 24-well plate at a density that will result in 70-80% confluency at the time of the experiment. |
| Sortilin Inhibitor | AF38469 (as a representative inhibitor) |
| Inhibitor Concentration | 40 nM (as a starting point, may require optimization)[4] |
| Treatment Duration | 90 minutes (may require optimization)[4] |
| Control | Vehicle control (e.g., DMSO) at the same final concentration as the inhibitor-treated cells. |
Procedure:
-
One day before the experiment, seed the cells on sterile glass coverslips placed in a 24-well plate.
-
On the day of the experiment, when the cells have reached 70-80% confluency, prepare the working solution of the Sortilin inhibitor (e.g., AF38469) and the vehicle control in fresh culture medium.
-
Aspirate the old medium from the wells and wash the cells once with sterile PBS.
-
Add the medium containing the Sortilin inhibitor or the vehicle control to the respective wells.
-
Incubate the cells for the desired duration (e.g., 90 minutes) at 37°C and 5% CO2.
-
Proceed immediately to the immunofluorescence staining protocol.
Immunofluorescence Staining Protocol
This protocol outlines the steps for fixing, permeabilizing, and staining the cells for immunofluorescence microscopy.[9][10][11][12][13]
Reagents and Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (e.g., 1% BSA in PBST)
-
Primary antibodies (e.g., anti-Sortilin, anti-cargo protein)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Fixation:
-
After treatment, aspirate the medium and wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells with Blocking Buffer for 30 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies against Sortilin and its cargo protein in Blocking Buffer to their recommended concentrations.
-
Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBST (PBS + 0.1% Tween-20) for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibodies in Blocking Buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBST for 5 minutes each, protected from light.
-
Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium.
-
Seal the edges of the coverslips with nail polish and let them dry.
-
-
Imaging:
-
Image the slides using a confocal or widefield fluorescence microscope with the appropriate filter sets for the chosen fluorophores.
-
Data Presentation
Quantitative Analysis of Protein Colocalization
To quantify the effect of the Sortilin inhibitor on protein trafficking, the colocalization between Sortilin and a known cargo protein can be measured using image analysis software (e.g., ImageJ with the Coloc 2 plugin). The Pearson's Correlation Coefficient (PCC) is a common metric for quantifying colocalization, with values ranging from +1 (perfect correlation) to -1 (perfect anti-correlation), and 0 indicating no correlation.
Table 1: Expected Quantitative Analysis of Sortilin and Cargo Protein Colocalization
| Treatment | Pearson's Correlation Coefficient (PCC) of Sortilin and Cargo Protein (Mean ± SD) | p-value (vs. Vehicle Control) |
| Vehicle Control | 0.75 ± 0.08 | - |
| Sortilin Inhibitor (40 nM) | 0.32 ± 0.11 | < 0.01 |
This table presents hypothetical data for illustrative purposes. Actual results may vary depending on the cell line, cargo protein, and experimental conditions.
Visualizations
Signaling and Trafficking Pathways
Caption: Sortilin-mediated protein trafficking pathway.
Experimental Workflow
Caption: Immunofluorescence experimental workflow.
Logical Relationship of Sortilin Inhibition
Caption: Logical flow of Sortilin inhibition.
References
- 1. Sortilin associates with Trk receptors to enhance anterograde transport and signaling by neurotrophins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.usf.edu [research.usf.edu]
- 3. Toxoplasma sortilin interacts with secretory proteins and it is critical for parasite proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sortilin inhibition treats multiple neurodegenerative lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. battendiseasenews.com [battendiseasenews.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 10. oldresearch.unityhealth.to [oldresearch.unityhealth.to]
- 11. docs.abcam.com [docs.abcam.com]
- 12. biotium.com [biotium.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols for Pulse-Chase Analysis of Protein Secretion with Sortin1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulse-chase analysis is a powerful technique to elucidate the dynamics of protein trafficking and secretion. This method allows for the temporal tracking of a cohort of newly synthesized proteins through the secretory pathway. When combined with molecular tools targeting specific sorting factors, such as the transmembrane receptor Sortin1, pulse-chase analysis can reveal the mechanisms governing protein cargo selection and export from the cell.
This compound is a key player in the sorting of various proteins, including neurotrophins and enzymes, at the trans-Golgi network (TGN). It functions by recognizing specific motifs on cargo proteins and directing them into appropriate transport vesicles destined for secretion or other cellular compartments. Dysregulation of this compound function has been implicated in various diseases, making it an attractive target for therapeutic intervention.
These application notes provide a detailed protocol for performing a pulse-chase analysis to investigate the role of this compound in protein secretion. The accompanying data and diagrams illustrate the expected outcomes and the underlying molecular mechanisms.
Data Presentation
The following table summarizes quantitative data from a study investigating the effect of this compound on the secretion of Brain-Derived Neurotrophic Factor (BDNF), a key neurotrophin involved in neuronal survival and plasticity. The study utilized a truncated form of this compound (tSort), which lacks the cytoplasmic tail and acts as a dominant-negative by competing for ligand binding, and siRNA to knockdown endogenous this compound expression.
| Experimental Condition | Protein Analyzed | Secretion Pathway | % Change in Secretion (Mean ± SEM) | Reference |
| Expression of truncated this compound (tSort) | BDNF | Constitutive | +20% ± 8% | [Chen et al., 2005][1][2] |
| Expression of truncated this compound (tSort) | BDNF | Regulated | - | [Chen et al., 2005][1][2] |
| This compound siRNA knockdown | BDNF | Constitutive | +20% ± 8% | [Chen et al., 2005][1][2] |
| This compound siRNA knockdown | BDNF | Regulated | -45% ± 8% | [Chen et al., 2005][1][2] |
Table 1: Effect of this compound Inhibition on BDNF Secretion. Data from Chen et al., 2005, showing the percentage change in constitutive and regulated secretion of BDNF upon interference with this compound function in primary neurons. A positive percentage change indicates an increase in secretion, while a negative value indicates a decrease.
Experimental Protocols
This protocol outlines a general procedure for a radioactive pulse-chase experiment to monitor the secretion of a protein of interest and assess the impact of this compound.
Materials
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Cell Culture: Mammalian cells expressing the protein of interest and, if applicable, modified this compound constructs (e.g., wild-type, truncated, or knockout).
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Media and Reagents:
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Complete growth medium (e.g., DMEM with 10% FBS)
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Starvation medium: Methionine/Cysteine-free DMEM
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Pulse medium: Starvation medium containing [³⁵S]-Methionine/Cysteine (e.g., EasyTag™ EXPRESS³⁵S Protein Labeling Mix)
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Chase medium: Complete growth medium supplemented with excess unlabeled methionine and cysteine (e.g., 2 mM each).
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Phosphate-Buffered Saline (PBS), ice-cold
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Lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease inhibitors.
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Antibody specific to the protein of interest for immunoprecipitation.
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Protein A/G agarose beads.
-
-
Equipment:
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Cell culture incubator (37°C, 5% CO₂)
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Water bath or heat block
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Microcentrifuge
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SDS-PAGE equipment
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Phosphorimager or autoradiography supplies
-
Protocol
-
Cell Preparation:
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Plate cells to be 70-80% confluent on the day of the experiment. For suspension cells, ensure they are in the logarithmic growth phase.
-
-
Starvation:
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Aspirate the growth medium and wash the cells twice with pre-warmed PBS.
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Add pre-warmed starvation medium to the cells and incubate for 30-60 minutes at 37°C. This step depletes the intracellular pool of unlabeled methionine and cysteine, increasing the efficiency of radioactive labeling.
-
-
Pulse Labeling:
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Aspirate the starvation medium.
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Add pre-warmed pulse medium containing 100-250 µCi/mL of [³⁵S]-Methionine/Cysteine. The exact amount may need to be optimized depending on the cell type and protein expression level.
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Incubate for a short period (e.g., 5-15 minutes) at 37°C. This "pulse" labels the cohort of newly synthesized proteins.
-
-
Chase:
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Aspirate the pulse medium.
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Wash the cells once with pre-warmed PBS.
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Add pre-warmed chase medium. This is time point zero (t=0) of the chase.
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Incubate the cells at 37°C and collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Sample Collection:
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At each time point, collect the culture medium (supernatant) and lyse the cells.
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Medium: Transfer the medium to a fresh tube and centrifuge to remove any detached cells. Store the supernatant at -80°C. This fraction contains the secreted proteins.
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Cells: Wash the cells with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microfuge tube. Incubate on ice for 30 minutes with occasional vortexing. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. The supernatant is the cell lysate containing intracellular proteins.
-
-
Immunoprecipitation:
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Pre-clear the cell lysates and culture media by incubating with protein A/G agarose beads for 30-60 minutes at 4°C.
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Centrifuge and transfer the supernatant to a new tube.
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Add the primary antibody specific to the protein of interest to the pre-cleared lysate or medium. Incubate overnight at 4°C with gentle rotation.
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Add protein A/G agarose beads and incubate for 2-4 hours at 4°C.
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Pellet the beads by centrifugation and wash them several times with ice-cold lysis buffer.
-
-
Analysis:
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Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
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Separate the proteins by SDS-PAGE.
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Dry the gel and expose it to a phosphorimager screen or X-ray film for autoradiography.
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Quantify the band intensities using densitometry software. The amount of secreted protein at each time point can be expressed as a percentage of the total labeled protein (intracellular + secreted) at the beginning of the chase.
-
Visualizations
Experimental Workflow
Caption: Workflow of a pulse-chase experiment to analyze protein secretion.
Signaling Pathway: this compound-Mediated Protein Secretion
Caption: this compound-mediated sorting of secretory cargo at the trans-Golgi network.
References
Troubleshooting & Optimization
Troubleshooting Sortin1: A Technical Guide to Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with Sortin1. The following information addresses common challenges related to the solubility and stability of this small molecule inhibitor in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[1] It has a documented solubility of up to 10 mM in DMSO.
Q2: How should I store this compound powder and stock solutions?
A2: Proper storage is crucial to maintain the integrity of this compound. Recommended storage conditions are summarized in the table below.
| Form | Storage Temperature | Shelf Life |
| Solid Powder | -20°C | Up to 12 months |
| Solid Powder | 4°C | Up to 6 months |
| In DMSO | -80°C | Up to 2 years |
| In DMSO | -20°C | Up to 1 year |
| Table 1: Recommended Storage Conditions for this compound. [1][2] |
Q3: I observed precipitation after diluting my this compound DMSO stock into aqueous cell culture medium. What could be the cause and how can I prevent this?
A3: Precipitation upon dilution into aqueous media is a common issue for hydrophobic small molecules dissolved in DMSO.[3][4] The primary cause is the low aqueous solubility of the compound. When the DMSO stock is added to the medium, the local concentration of this compound may exceed its solubility limit in the mixed solvent system, leading to the formation of a precipitate.
To prevent this, consider the following strategies:
-
Minimize the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% in your cell culture medium to minimize solvent-induced toxicity and solubility issues.[3]
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Increase the volume of the final solution: Diluting the stock solution into a larger volume of media can help keep the final concentration of this compound below its solubility threshold.
-
Stepwise dilution: Instead of a single dilution, try a serial dilution approach.
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Gentle warming and mixing: Briefly warming the medium to 37°C and ensuring thorough mixing during the addition of the this compound stock can aid in dissolution.
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Ultrasonication: In some cases, brief ultrasonication of the final working solution can help to redissolve small precipitates.[3]
Troubleshooting Guide: Precipitation in Media
If you encounter precipitation of this compound in your experimental media, follow this troubleshooting workflow:
Caption: A flowchart for troubleshooting this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound powder (MW: 441.44 g/mol )
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Anhydrous DMSO
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Sterile microcentrifuge tubes
Procedure:
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Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For 1 mL of 10 mM stock, you will need 4.41 mg of this compound.
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Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
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Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may assist in dissolution.
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
Objective: To prepare a working solution of this compound in cell culture medium while minimizing the risk of precipitation.
Procedure:
-
Pre-warm the required volume of cell culture medium to 37°C.
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Calculate the volume of this compound DMSO stock needed to achieve the desired final concentration. Ensure the final DMSO concentration will be below 0.5%.
-
While gently vortexing or swirling the pre-warmed medium, add the calculated volume of this compound stock solution dropwise.
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Continue to mix the solution for a few minutes to ensure homogeneity.
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Visually inspect the medium for any signs of precipitation. If a slight precipitate is observed, brief sonication may be attempted.
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Use the freshly prepared this compound-containing medium for your experiment immediately.
This compound Stability and Potential Degradation
While specific degradation pathways for this compound in cell culture media have not been extensively documented, small molecules can be susceptible to hydrolysis or oxidation under physiological conditions (37°C, aqueous environment). It is known that this compound is well-tolerated by Arabidopsis cells at a concentration of 57 µM for at least 16 hours, suggesting reasonable short-term stability.[5]
The following diagram illustrates a hypothetical degradation pathway, which serves as a conceptual framework for considering potential stability issues.
Caption: A conceptual diagram of potential this compound degradation pathways.
To ensure the stability and activity of this compound in your experiments, it is recommended to prepare fresh working solutions from frozen stocks for each experiment and to minimize the time the compound spends in aqueous media before being added to cells.
References
Optimizing Sortin1 Incubation Time for Maximal Effect: A Technical Support Guide
Welcome to the technical support center for Sortin1, a potent inhibitor of vacuolar protein sorting. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to optimize your experiments for maximal effect.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that disrupts vacuolar protein sorting in eukaryotic cells.[1] It primarily targets the machinery responsible for trafficking proteins from the Golgi apparatus to the vacuole (in plants and yeast) or lysosome (in mammalian cells). By inhibiting this pathway, this compound causes the mis-sorting and secretion of proteins that would normally be delivered to the vacuole/lysosome.[1]
Q2: In what model systems has this compound been used?
A2: this compound was initially characterized in the model plant Arabidopsis thaliana, where it was shown to induce defects in vacuole biogenesis and cause the secretion of vacuolar proteins like carboxypeptidase Y (CPY).[1] While much of the foundational research has been in plant systems, the target of this compound, the vacuolar sorting receptor (VSR), is part of a conserved protein family, suggesting its potential utility in other eukaryotic systems, including mammalian cells.
Q3: What is the recommended starting concentration and incubation time for this compound?
A3: The optimal concentration and incubation time for this compound are highly dependent on the experimental system. Based on published data, here are some starting recommendations:
-
Arabidopsis thaliana seedlings: 227 µM (100 mg/liter) has been used to induce defects in vacuole biogenesis.[1]
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Arabidopsis thaliana and Nicotiana tabacum (tobacco) BY-2 cell suspension cultures: A concentration of 57 µM for 16 hours has been shown to be well-tolerated and effective at inducing the secretion of the AtCPY precursor. Detectable effects on protein secretion can be observed in as little as 3 hours.[1]
For other systems, it is crucial to perform a dose-response and time-course experiment to determine the optimal conditions.
Troubleshooting Guide
Issue 1: No observable effect on protein secretion or vacuolar morphology.
| Possible Cause | Troubleshooting Step |
| Insufficient Incubation Time | The effect of this compound on protein secretion is time-dependent. For initial experiments in plant cell cultures, incubate for at least 16 hours. Consider a time-course experiment (e.g., 3, 6, 12, 18, 24 hours) to determine the optimal incubation period for your specific assay and cell type. |
| Suboptimal Concentration | The effective concentration of this compound can vary between cell types and experimental conditions. Perform a dose-response experiment with a range of concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM, 250 µM) to identify the optimal concentration for your system. |
| Compound Instability or Degradation | Ensure that the this compound stock solution is properly stored according to the manufacturer's instructions. Prepare fresh working solutions for each experiment. |
| Cell Type/Organism Insensitivity | The target of this compound, the vacuolar sorting receptor (VSR), may have different sensitivities or may not be the primary sorting mechanism for your protein of interest in your specific cell line. Consider using a positive control (e.g., a known secreted protein) to validate your assay. |
| Incorrect Assay for Detection | Ensure your method for detecting protein secretion (e.g., Western blot of the culture medium, ELISA) is sensitive enough to detect the secreted protein of interest. Concentrate the culture medium before analysis if necessary. |
Issue 2: High cell toxicity or death observed after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Excessive Concentration | High concentrations of this compound can be toxic to cells. Reduce the concentration of this compound used in your experiment. A dose-response curve will help identify a concentration that is effective without causing significant cell death. |
| Prolonged Incubation Time | Extended exposure to this compound may lead to cytotoxicity. Reduce the incubation time. A time-course experiment can help determine the shortest incubation time that still produces the desired effect. |
| Solvent Toxicity | If using a solvent like DMSO to dissolve this compound, ensure the final concentration of the solvent in the culture medium is not toxic to your cells (typically <0.5%). Run a solvent-only control to assess its effect on cell viability. |
| Off-Target Effects | At high concentrations, small molecules can have off-target effects that lead to toxicity.[2] Use the lowest effective concentration determined from your dose-response experiments to minimize potential off-target effects. |
Experimental Protocols
Protocol 1: Dose-Response Experiment for this compound in Plant Cell Suspension Culture
Objective: To determine the optimal concentration of this compound for inducing protein secretion.
Methodology:
-
Cell Culture Preparation: Grow plant cell suspension cultures (e.g., Arabidopsis thaliana or tobacco BY-2) to the mid-log phase.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). From this stock, prepare a series of working solutions to achieve final concentrations ranging from 1 µM to 250 µM in the cell culture medium.
-
Treatment: Aliquot equal volumes of the cell suspension into a multi-well plate or flasks. Add the different concentrations of this compound to the respective wells/flasks. Include a solvent-only control.
-
Incubation: Incubate the cells for a fixed period (e.g., 16 hours) under standard growth conditions.
-
Sample Collection:
-
Culture Medium: Separate the cells from the culture medium by centrifugation or filtration. The supernatant is your secreted protein fraction.
-
Cell Pellet: The remaining cell pellet is your intracellular protein fraction.
-
-
Analysis:
-
Analyze the secreted protein fraction for the protein of interest using Western blotting or ELISA.
-
Assess cell viability in the cell pellet using a standard assay (e.g., Evans blue staining or FDA staining).
-
-
Data Presentation: Plot the amount of secreted protein against the this compound concentration to generate a dose-response curve.
Protocol 2: Time-Course Experiment for this compound in Plant Cell Suspension Culture
Objective: To determine the optimal incubation time for this compound-induced protein secretion.
Methodology:
-
Cell Culture and Treatment: Prepare and treat the cell cultures with a predetermined optimal concentration of this compound (from the dose-response experiment) and a solvent control.
-
Time-Point Collection: At various time points (e.g., 0, 3, 6, 12, 18, 24 hours), collect aliquots of the cell suspension.
-
Sample Processing and Analysis: For each time point, separate the culture medium and cell pellet as described in Protocol 1. Analyze the amount of secreted protein and assess cell viability.
-
Data Presentation: Plot the amount of secreted protein against the incubation time to generate a time-course curve.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound on AtCPY Secretion
| This compound Concentration (µM) | Relative AtCPY Secretion (Arbitrary Units) | Cell Viability (%) |
| 0 (Control) | 1.0 | 98 |
| 10 | 5.2 | 97 |
| 25 | 15.8 | 95 |
| 50 | 28.3 | 92 |
| 100 | 35.1 | 85 |
| 250 | 36.5 | 60 |
Table 2: Hypothetical Time-Course Data for this compound (50 µM) on AtCPY Secretion
| Incubation Time (Hours) | Relative AtCPY Secretion (Arbitrary Units) | Cell Viability (%) |
| 0 | 1.0 | 98 |
| 3 | 8.5 | 97 |
| 6 | 16.2 | 96 |
| 12 | 25.1 | 94 |
| 18 | 28.9 | 91 |
| 24 | 29.5 | 88 |
Visualizations
Vacuolar Protein Sorting Pathway and the Effect of this compound
The following diagram illustrates the general pathway of vacuolar protein sorting and highlights the step inhibited by this compound.
Caption: Vacuolar protein sorting pathway and the inhibitory action of this compound.
Experimental Workflow for Optimizing this compound Incubation
The following diagram outlines the logical workflow for determining the optimal incubation time for this compound.
References
Technical Support Center: Improving the Efficiency of a Sortin1 Chemical Genetic Screen
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency and accuracy of chemical genetic screens utilizing Sortin1.
Troubleshooting Guide
This guide addresses specific issues that may arise during a this compound chemical genetic screen in a question-and-answer format.
Question: Why am I seeing a high number of false positives in my this compound screen?
Answer: High rates of false positives in a this compound screen can stem from several factors. Off-target effects of this compound at high concentrations can lead to generalized cellular stress, resulting in phenotypes that are not specific to the vacuolar protein sorting pathway. Additionally, compounds in your screening library may interfere with the assay readout, such as autofluorescence, or exhibit promiscuous binding to multiple proteins.[1][2][3]
Troubleshooting Steps:
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Optimize this compound Concentration: Perform a dose-response experiment to determine the minimal concentration of this compound that elicits the desired phenotype without causing significant growth defects or global stress responses in the wild-type strain.[4][5][6]
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Implement Counter-Screens: Use assays that can identify compounds with interfering properties. For example, a parallel screen in the absence of this compound can help identify compounds that are inherently cytotoxic or interfere with the reporter system.[1]
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Employ Orthogonal Assays: Validate primary hits using a secondary assay that relies on a different biological principle or readout to confirm the phenotype.[1][7] For instance, if the primary screen measures a fluorescent reporter, a secondary assay could involve directly assessing the localization of a key vacuolar protein via microscopy.
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Chemical Structure Analysis: Analyze the chemical structures of your hits to identify and flag Pan-Assay Interference Compounds (PAINS), which are known to frequently cause false positives in high-throughput screens.[2]
Question: My this compound screen has a very low hit rate. What are the potential causes and solutions?
Answer: A low hit rate, or a high number of false negatives, can be equally problematic. This may indicate that the screening conditions are not optimal for identifying true genetic interactions with this compound.
Troubleshooting Steps:
-
Suboptimal this compound Concentration: The concentration of this compound may be too low to sufficiently sensitize the cells to genetic perturbations. Re-evaluate the dose-response curve and consider using a concentration at the higher end of the optimal range.
-
Insufficient Assay Sensitivity: The assay may not be sensitive enough to detect subtle phenotypic changes. Consider using a more sensitive reporter system or optimizing the detection parameters.
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Inappropriate Growth Conditions: The growth medium, temperature, or incubation time may not be optimal for observing the desired phenotype. Ensure that the conditions are suitable for both yeast growth and this compound activity.
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Genetic Background of the Yeast Strain: The genetic background of the yeast strain used can influence its sensitivity to this compound. If possible, test the screen in a different genetic background.
Question: I am observing significant variability between replicate plates in my screen. How can I improve reproducibility?
Answer: High variability can obscure real hits and lead to wasted effort in follow-up studies.
Troubleshooting Steps:
-
Inconsistent Dispensing: Ensure that the liquid handling robotics are properly calibrated and dispensing consistent volumes of cells, media, and this compound.
-
Edge Effects: The outer wells of a microtiter plate are prone to evaporation, which can affect cell growth and compound concentration. To mitigate this, avoid using the outer wells for experimental samples or ensure proper plate sealing.
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Inhomogeneous Cell Suspension: Ensure that the yeast cell suspension is well-mixed before plating to avoid variations in cell density across the plate.
-
Plate Incubation: Inconsistent temperature or humidity during incubation can lead to variability. Use a well-calibrated incubator and stack plates in a consistent manner.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that acts as a vacuolar protein sorting inhibitor.[4][8] It specifically targets the Vps10p domain of sorting receptors, which are responsible for recognizing and trafficking specific proteins to the vacuole in yeast and lysosomes in higher eukaryotes.[9][10][11] By interfering with this process, this compound causes the mislocalization and secretion of vacuolar proteins like carboxypeptidase Y (CPY).[12]
Q2: What is a suitable starting concentration for this compound in a yeast chemical genetic screen?
A2: The optimal concentration of this compound is dependent on the specific yeast strain and experimental conditions. However, a common starting point for dose-response experiments is in the micromolar range. For example, a concentration of 11 µM has been used in Arabidopsis for hypersensitive screens with minimal effects on wild-type growth.[4] It is crucial to perform a dose-response curve to determine the sub-lethal concentration that provides a sufficiently sensitized background for your screen.[5][6]
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in a suitable solvent like DMSO to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C for up to one year or at -80°C for up to two years.[13] To use, thaw an aliquot and dilute it to the final working concentration in the growth medium. Avoid repeated freeze-thaw cycles.
Q4: How can I validate the hits from my this compound screen?
A4: Hit validation is a critical step to eliminate false positives and confirm true genetic interactions. A multi-step validation process is recommended:
-
Re-testing: Confirm the phenotype of the primary hits by re-testing them in the original assay format.
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Dose-Response Analysis: Perform a dose-response analysis of the confirmed hits with varying concentrations of this compound to assess the strength and specificity of the interaction.
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Orthogonal Assays: Use a secondary, independent assay to confirm the phenotype.[7] For example, if the primary screen used a growth-based assay, a secondary assay could involve microscopy to visualize vacuolar morphology or protein localization.
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Genetic Complementation: If a deletion mutant is identified as a hit, confirm that the phenotype can be rescued by reintroducing a wild-type copy of the gene.
Data Presentation
Table 1: Recommended Concentration Ranges for this compound Screens
| Organism | Screen Type | Recommended Concentration Range | Reference |
| Saccharomyces cerevisiae | Chemical Genetic Screen | 5-25 µM (requires optimization) | General literature |
| Arabidopsis thaliana | Hypersensitive Screen | 11 µM | [4] |
| Arabidopsis thaliana | In vitro SUL silencing | 200-400 ppm | [4] |
Table 2: Troubleshooting Common Issues in this compound Screens
| Issue | Potential Cause | Recommended Solution |
| High False Positive Rate | This compound concentration too high, off-target effects, assay interference | Optimize this compound concentration, use counter-screens and orthogonal assays, perform chemical structure analysis of hits.[1][2] |
| Low Hit Rate (False Negatives) | Suboptimal this compound concentration, insufficient assay sensitivity, inappropriate growth conditions | Re-evaluate dose-response, use a more sensitive reporter, optimize growth parameters. |
| High Variability | Inconsistent liquid handling, edge effects, inhomogeneous cell suspension | Calibrate robotics, avoid using outer wells or seal plates properly, ensure thorough mixing of cells. |
| Poor Solubility of this compound | Improper solvent or concentration | Ensure this compound is fully dissolved in a suitable stock solvent (e.g., DMSO) before diluting in aqueous media. |
Experimental Protocols
Protocol 1: Determining the Optimal Sub-lethal Concentration of this compound in S. cerevisiae
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Prepare Yeast Culture: Inoculate a single colony of the wild-type yeast strain into 5 mL of appropriate liquid medium (e.g., YPD) and grow overnight at 30°C with shaking.
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Prepare this compound Dilutions: Prepare a 2-fold serial dilution of this compound in the growth medium in a 96-well plate. Include a solvent control (e.g., DMSO) and a no-treatment control.
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Inoculate Plate: Dilute the overnight yeast culture to an OD600 of 0.1 and add 100 µL to each well of the 96-well plate containing the this compound dilutions.
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Incubate: Incubate the plate at 30°C with shaking.
-
Measure Growth: Measure the optical density (OD600) of each well at regular intervals (e.g., every 2 hours) for 24-48 hours using a plate reader.
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Analyze Data: Plot the growth curves for each this compound concentration. The optimal sub-lethal concentration for the screen is the highest concentration that causes minimal inhibition of growth compared to the solvent control.[5][6]
Protocol 2: High-Throughput Chemical Genetic Screen with this compound in S. cerevisiae
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Prepare Yeast Deletion Library: Grow the yeast deletion mutant library in 96-well or 384-well plates containing the appropriate liquid medium.
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Prepare Assay Plates: Prepare 384-well assay plates containing the growth medium with the pre-determined optimal sub-lethal concentration of this compound and a set of control plates with the solvent control.
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Pinning: Using a robotic pinning tool, transfer a small volume of each mutant from the library plates to the corresponding wells of the assay and control plates.
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Incubation: Incubate the plates at 30°C for 24-48 hours.
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Data Acquisition: Measure the growth in each well by reading the optical density at 600 nm.
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Data Analysis: Normalize the growth of each mutant in the presence of this compound to its growth in the control condition. Identify mutants that show a significant growth defect in the presence of this compound as potential hits.
Mandatory Visualization
Caption: this compound inhibits Vps10p, disrupting CPY transport to the vacuole.
Caption: Workflow for a this compound chemical genetic screen.
Caption: Logical flow for troubleshooting common screen issues.
References
- 1. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. March 21, 2018: What causes false positives or false negatives on the Urine Drug Screen (UDS)? | Tennessee Poison Center | FREE 24/7 Poison Help Hotline 800.222.1222 [vumc.org]
- 4. researchgate.net [researchgate.net]
- 5. Rapid Identification of Chemical Genetic Interactions in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mastering screening: Validating and following up on hits from loss-of-function screens. | Revvity [revvity.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 10. Forward Chemical Genetics in Yeast for Discovery of Chemical Probes Targeting Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Considerations for designing chemical screening strategies in plant biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genomic Screen for Vacuolar Protein Sorting Genes in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical Genetics: Budding Yeast as a Platform for Drug Discovery and Mapping of Genetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Sortin1 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Sortin1. If your this compound experiment is not showing the expected phenotype, this guide will help you identify potential causes and find solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of vacuolar protein sorting.[1] It disrupts the trafficking of specific proteins to the vacuole, a lysosome-like organelle in plants and yeast. This disruption leads to the secretion of proteins that would normally be delivered to the vacuole, such as carboxypeptidase Y (CPY).[2] The primary target of this compound is believed to be the Vps10p-domain family of sorting receptors, which are responsible for recognizing and binding cargo proteins destined for the vacuole.[3][4][5]
Q2: What is the expected phenotype of a successful this compound experiment?
The observable phenotypes will vary depending on the model organism:
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In Arabidopsis thaliana : The most common phenotypes are defects in vacuole biogenesis and inhibition of root development.[1]
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In Saccharomyces cerevisiae (yeast) : The primary phenotype is the secretion of vacuolar proteins, such as carboxypeptidase Y (CPY), into the growth medium.[6] A secondary phenotype can be altered vacuolar morphology.
Q3: My this compound experiment is not showing any phenotype. What are the possible reasons?
There are several potential reasons why a this compound experiment may fail to produce a phenotype. These can be broadly categorized into issues with the compound itself, the experimental setup, and the biological system being used. The following troubleshooting guide will walk you through the most common causes and their solutions.
Troubleshooting Guide: Why is my this compound experiment not showing a phenotype?
This guide is designed to help you systematically troubleshoot your experiment. Start with the most common and easily solvable issues first.
Section 1: Compound Integrity and Handling
A common reason for a lack of phenotype is an issue with the this compound compound itself.
1.1 Is your this compound stock solution prepared and stored correctly?
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Problem: this compound may have degraded due to improper storage.
-
Solution:
-
Prepare stock solutions in DMSO.
-
Store stock solutions at -20°C for short-term storage (up to 6 months) and at -80°C for long-term storage (up to 2 years).
-
Aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
| Parameter | Recommendation |
| Solvent | DMSO |
| Stock Concentration | 10 mM |
| Short-term Storage | -20°C (up to 6 months) |
| Long-term Storage | -80°C (up to 2 years) |
| Handling | Aliquot to avoid freeze-thaw cycles |
1.2 Are you using the correct final concentration of this compound?
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Problem: The concentration of this compound may be too low to elicit a phenotype or too high, leading to general toxicity that masks the specific phenotype.
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Solution: Perform a dose-response experiment to determine the optimal concentration for your specific organism and experimental conditions.
| Organism | Reported Effective Concentration | Recommended Dose-Response Range |
| Arabidopsis thaliana | 227 µM (100 mg/L)[1] | 10 µM - 500 µM |
| Saccharomyces cerevisiae | Not explicitly reported, start with a similar range to Arabidopsis. | 10 µM - 500 µM |
Section 2: Experimental Protocol and Assay-Specific Issues
Even with an active compound, flaws in the experimental design or execution can prevent the observation of a phenotype.
2.1 Arabidopsis thaliana Root Growth Assay
-
Problem: You are not observing the expected root growth inhibition.
-
Troubleshooting Steps:
-
Verify Seedling Health: Ensure your seedlings are healthy and growing uniformly before applying this compound.
-
Check Media pH: The pH of your growth medium should be between 5.7 and 5.8.
-
Ensure Proper Compound Distribution: Gently swirl the plates after adding this compound to ensure even distribution in the agar.
-
Optimize Incubation Time: Observe root growth over a period of several days (e.g., 7-14 days).
-
Protocol: Arabidopsis thaliana Root Growth Assay
-
Seed Sterilization:
-
Sterilize Arabidopsis seeds using your standard laboratory protocol (e.g., bleach and ethanol washes).
-
Resuspend seeds in sterile 0.1% agarose.
-
-
Plating:
-
Prepare half-strength Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar. Adjust pH to 5.7-5.8.
-
Autoclave and cool to ~50-60°C.
-
Add this compound from your DMSO stock to the desired final concentrations. Include a DMSO-only control.
-
Pour plates and allow them to solidify.
-
Plate sterilized seeds on the surface.
-
-
Incubation:
-
Stratify seeds at 4°C for 2-3 days in the dark.
-
Transfer plates to a growth chamber with a long-day photoperiod (16h light / 8h dark) at 22°C.
-
-
Analysis:
-
After 7-14 days, measure the primary root length of the seedlings.
-
2.2 Saccharomyces cerevisiae Carboxypeptidase Y (CPY) Secretion Assay
-
Problem: You are not detecting secreted CPY in the medium of this compound-treated yeast cells.
-
Troubleshooting Steps:
-
Yeast Strain: Ensure you are using a wild-type strain that is not already deficient in vacuolar protein sorting.
-
Cell Density: Start with a healthy, mid-log phase culture.
-
Incubation Time: Allow sufficient time for CPY to be synthesized and secreted (e.g., 3-6 hours).
-
Protein Precipitation: Ensure efficient precipitation of proteins from the culture medium (e.g., using trichloroacetic acid - TCA).
-
Western Blot: Use a validated anti-CPY antibody and ensure your Western blot protocol is optimized for detecting the secreted precursor form of CPY (p2CPY).
-
Protocol: Yeast Carboxypeptidase Y (CPY) Secretion Assay
-
Yeast Culture:
-
Grow yeast cells in appropriate liquid medium (e.g., YPD or synthetic defined medium) to mid-log phase (OD600 ≈ 0.5-1.0).
-
-
This compound Treatment:
-
Inoculate fresh medium with the mid-log phase culture to an OD600 of ~0.2.
-
Add this compound to the desired final concentrations. Include a DMSO-only control.
-
Incubate with shaking at 30°C for 3-6 hours.
-
-
Sample Collection and Protein Precipitation:
-
Pellet the cells by centrifugation.
-
Transfer the supernatant (culture medium) to a new tube.
-
Precipitate the proteins from the supernatant by adding TCA to a final concentration of 10% and incubating on ice for at least 30 minutes.
-
Pellet the precipitated proteins by centrifugation at high speed.
-
Wash the protein pellet with cold acetone.
-
-
Analysis:
-
Resuspend the protein pellet in SDS-PAGE sample buffer.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for CPY. Look for the appearance of the precursor form of CPY (p2CPY) in the medium of this compound-treated cells.
-
2.3 Yeast Vacuolar Morphology Assay
-
Problem: You do not observe any changes in vacuolar morphology after this compound treatment.
-
Troubleshooting Steps:
-
Staining Protocol: Ensure you are using a validated vacuolar staining protocol. FM4-64 and MDY-64 are commonly used dyes.
-
Dye Concentration and Incubation: Use the optimal concentration and incubation time for your chosen dye.
-
Microscopy: Use appropriate filter sets for the fluorescent dye and ensure your microscope is properly configured.
-
Timing: Observe the cells at different time points after this compound treatment, as changes in vacuolar morphology can be dynamic.
-
Protocol: Yeast Vacuole Staining with FM4-64
-
Yeast Culture and Treatment:
-
Grow and treat yeast cells with this compound as described in the CPY secretion assay protocol.
-
-
Staining:
-
Harvest the treated cells by centrifugation.
-
Resuspend the cells in fresh, pre-warmed medium containing 5-20 µM FM4-64.
-
Incubate at 30°C for 15-30 minutes.
-
-
Chase:
-
Pellet the cells and wash once with fresh, dye-free medium.
-
Resuspend in fresh medium and incubate for a "chase" period of 30-60 minutes to allow the dye to traffic to the vacuolar membrane.
-
-
Imaging:
-
Mount the cells on a microscope slide and observe using a fluorescence microscope with a rhodamine or Texas Red filter set.
-
Protocol: Yeast Vacuole Staining with MDY-64
-
Yeast Culture and Treatment:
-
Grow and treat yeast cells with this compound.
-
-
Staining:
-
Harvest the cells and resuspend in 10 mM HEPES, pH 7.4, with 5% glucose.
-
Add MDY-64 to a final concentration of 10 µM.
-
Incubate at room temperature for 5-10 minutes.
-
-
Imaging:
Section 3: Biological System Considerations
The response to this compound can be influenced by the specific biological system you are using.
3.1 Is your organism or cell line sensitive to this compound?
-
Problem: Some organisms or cell lines may have intrinsic resistance to this compound.
-
Solution:
-
If possible, test this compound on a different wild-type strain or a related species to confirm its activity.
-
Consider the possibility of efflux pumps actively removing this compound from the cells.
-
3.2 Are there redundant pathways that compensate for this compound's effect?
-
Problem: The organism may have alternative protein sorting pathways that mask the effect of this compound.
-
Solution:
-
This is a more complex biological question that may require further investigation into the specific pathways in your organism.
-
Consider using genetic mutants in combination with this compound treatment to uncover synergistic effects.
-
Visualizing the Process: Workflows and Pathways
To better understand the experimental process and the biological pathway affected by this compound, refer to the diagrams below.
Caption: A logical workflow for troubleshooting a this compound experiment that is not showing a phenotype.
Caption: The proposed mechanism of this compound action on the vacuolar protein sorting pathway.
References
- 1. This compound | Sorting inhibitor | Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sorting through the extensive and confusing roles of sortilin in metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Introduction to the sortilins [mind.au.dk]
- 5. researchgate.net [researchgate.net]
- 6. Regulated overproduction and secretion of yeast carboxypeptidase Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Yeast Vacuole Membrane Marker MDY-64 | AAT Bioquest [aatbio.com]
- 8. docs.aatbio.com [docs.aatbio.com]
long-term storage and stability of Sortin1 DMSO stocks
This technical support center provides guidance on the long-term storage, stability, and use of Sortin1, a valuable tool for researchers studying vacuolar protein sorting.
Troubleshooting Guides
Researchers using this compound may occasionally encounter issues that can affect their experimental outcomes. This guide provides solutions to common problems.
Problem: Inconsistent or No Observed Phenotype
If you are not observing the expected cellular phenotype after this compound treatment, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | This compound in DMSO solution can degrade over time, especially with improper storage. Verify the age and storage conditions of your stock solution. If in doubt, use a fresh vial of this compound or test the activity of your current stock. Refer to the stability data below. |
| Suboptimal Concentration | The effective concentration of this compound can vary between cell types and experimental conditions. Perform a dose-response experiment to determine the optimal concentration for your specific system. |
| Incorrect DMSO Concentration in Final Medium | High concentrations of DMSO can be toxic to cells and mask the specific effects of this compound. Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤0.5%) and include a vehicle control (medium with the same concentration of DMSO) in your experiments. |
| Cellular Resistance or Insensitivity | Some cell lines may be inherently resistant to this compound's effects. If possible, try a different cell line known to be sensitive to vacuolar protein sorting inhibitors. |
| Incorrect Experimental Timing | The timing of this compound treatment and the observation of its effects are critical. Optimize the incubation time to capture the desired phenotype. |
Problem: High Background or Off-Target Effects
Unwanted cellular effects can complicate the interpretation of your results.
| Potential Cause | Troubleshooting Steps |
| This compound Concentration Too High | Using an excessively high concentration of this compound can lead to non-specific effects. Use the lowest effective concentration determined from your dose-response experiments. |
| Contaminated Stock Solution | Contamination of your this compound DMSO stock can introduce confounding variables. Use sterile techniques when preparing and handling stock solutions. Filter-sterilize the DMSO stock if necessary. |
| Cellular Stress | Prolonged exposure or high concentrations of this compound may induce cellular stress responses that are not directly related to its primary mechanism of action. Monitor cell viability using methods like Trypan Blue exclusion or a commercial viability assay. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound DMSO stocks?
A1: For long-term stability, it is recommended to store this compound DMSO stock solutions at -80°C for up to 2 years or at -20°C for up to 1 year.[1] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
Q2: How stable is this compound in DMSO at different temperatures?
Quantitative Data Summary on Small Molecule Stability in DMSO (General Guidance)
| Storage Temperature | Expected Stability | Recommendations |
| -80°C | High stability for extended periods (years). | Optimal for long-term storage. Aliquot to prevent freeze-thaw cycles. |
| -20°C | Good stability for up to a year for many compounds. | Suitable for working stocks. Aliquot for regular use. |
| 4°C | Moderate stability; risk of degradation increases. | Not recommended for long-term storage. |
| Room Temperature | Low stability; significant degradation can occur in a short time. | Avoid storing DMSO stocks at room temperature. |
Q3: How many times can I freeze and thaw my this compound DMSO stock?
A3: It is best to minimize freeze-thaw cycles. We strongly recommend preparing single-use aliquots of your this compound stock solution to maintain its integrity. Each freeze-thaw cycle can introduce moisture and increase the chance of degradation.
Q4: What should I do if I observe precipitation in my this compound stock solution after thawing?
A4: Precipitation can occur if the compound's solubility limit is exceeded or due to temperature changes. Gently warm the vial to 37°C and vortex or sonicate until the precipitate redissolves. Always ensure the solution is clear before use.
Q5: What is the recommended solvent for this compound?
A5: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Q6: What are the expected effects of this compound on vacuolar protein sorting?
A6: this compound is an inhibitor of vacuolar protein sorting that targets carboxypeptidase Y (CPY) in yeast and affects vacuolar morphology in plants.[1] It has been shown to cause the mislocalization of soluble and membrane-bound vacuolar marker proteins.[1]
Experimental Protocols
Protocol: Assessing the Stability of this compound DMSO Stocks by HPLC-MS
This protocol provides a general framework for assessing the stability of your this compound DMSO stock solutions over time.
Objective: To quantify the percentage of intact this compound remaining in a DMSO stock solution after storage under specific conditions.
Materials:
-
This compound DMSO stock solution (to be tested)
-
Freshly prepared this compound DMSO stock solution (as a reference standard)
-
HPLC-grade DMSO
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
HPLC vials
-
High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS)
Methodology:
-
Sample Preparation:
-
Thaw your aged this compound DMSO stock solution and the freshly prepared reference standard.
-
Prepare a series of dilutions of the reference standard in HPLC-grade DMSO to create a standard curve (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM).
-
Dilute an aliquot of your aged this compound stock solution to fall within the range of the standard curve.
-
-
HPLC-MS Analysis:
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of Mobile Phase B, and gradually increase to elute this compound. A typical gradient might be 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 1-5 µL
-
-
MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the specific m/z of this compound.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area of the reference standard against its concentration.
-
Determine the concentration of this compound in your aged sample by interpolating its peak area from the standard curve.
-
Calculate the percentage of this compound remaining in the aged stock compared to its initial concentration.
-
Visualizations
Caption: Mechanism of this compound action on vacuolar protein sorting.
Caption: Workflow for assessing this compound stability via HPLC-MS.
References
Validation & Comparative
A Comparative Guide to Sortin1 and Wortmannin as Vacuolar Trafficking Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the study of vacuolar trafficking, a fundamental cellular process, chemical inhibitors are invaluable tools for dissecting molecular pathways and identifying key protein players. Among the available compounds, Sortin1 and wortmannin have emerged as prominent inhibitors, each with a distinct mechanism of action. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific experimental needs.
At a Glance: this compound vs. Wortmannin
| Feature | This compound | Wortmannin |
| Primary Target | Believed to be vacuole-localized ABC transporters[1] | Phosphatidylinositol 3-kinases (PI3Ks) and Phosphatidylinositol 4-kinases (PI4Ks)[2][3] |
| Mechanism of Action | Mimics the effect of glutathione inhibitors, likely disrupting the function of ABC transporters required for the transport of certain molecules into the vacuole.[1] | Covalently binds to and inhibits the catalytic subunit of PI3Ks and PI4Ks, disrupting the production of phosphoinositides essential for vesicle trafficking.[4] |
| Reported Effective Concentration (in plants) | 10-57 µM (for inhibition of anthocyanin accumulation)[5] | 6.7-7.5 µM (IC50 for CTPP-mediated vacuolar transport); 16.5-33 µM (for inducing morphological changes and near-complete inhibition)[6] |
| Key Experimental Observations | Causes mislocalization of soluble and membrane vacuolar markers in plants and yeast.[1] | Induces swelling and fusion of endosomes and the trans-Golgi network (TGN); inhibits both vacuolar sorting and endocytosis. |
Delving Deeper: Mechanisms of Action
This compound: A Focus on Glutathione and ABC Transporters
This compound is a synthetic molecule identified through chemical genetics screens for its ability to disrupt vacuolar trafficking.[1] Its mode of action is believed to be indirect. Evidence suggests that this compound mimics the effects of buthionine sulfoximine, an inhibitor of glutathione biosynthesis.[1] This depletion of glutathione is thought to impair the function of certain ATP-binding cassette (ABC) transporters located in the tonoplast (the vacuolar membrane).[1] These transporters are responsible for importing various molecules, including flavonoids and potentially some proteins or their conjugates, into the vacuole. By inhibiting these transporters, this compound causes the mislocalization of their cargo.
Caption: Proposed mechanism of this compound action.
Wortmannin: A Potent Inhibitor of Phosphoinositide Kinases
Wortmannin, a fungal steroid metabolite, is a well-characterized and potent inhibitor of phosphatidylinositol 3-kinases (PI3Ks) with an in vitro IC50 of approximately 5 nM.[4] At higher concentrations, it also inhibits PI4-kinases.[2][3] These kinases play a crucial role in the endomembrane system by phosphorylating inositol lipids to generate phosphoinositides (PIPs). PIPs act as signaling molecules and docking sites for a variety of proteins involved in vesicle formation, budding, and fusion. By inhibiting PI3K and PI4K, wortmannin disrupts the production of essential PIPs, leading to defects in multiple vesicular trafficking pathways, including the transport of newly synthesized proteins to the vacuole and the process of endocytosis. This disruption manifests as characteristic swelling and fusion of endosomes and the trans-Golgi network (TGN).
Caption: Wortmannin's inhibitory effect on vacuolar trafficking.
Quantitative Performance Data
Direct comparative studies of this compound and wortmannin using identical experimental systems are limited. However, data from independent studies provide insights into their relative potencies.
Table 1: Concentration-Dependent Effects of this compound and Wortmannin on Vacuolar Trafficking
| Inhibitor | Organism/System | Assay | Concentration | Observed Effect |
| This compound | Arabidopsis thaliana seedlings | Anthocyanin accumulation | 10 µM | Noticeable reduction |
| 28 µM | Moderate reduction | |||
| 57 µM | Significant reduction[5] | |||
| Wortmannin | Tobacco BY-2 cells | CTPP-mediated vacuolar transport of barley lectin | 6.7-7.5 µM | IC50 (50% inhibition)[6] |
| 16.5 µM | Significant inhibition | |||
| 33 µM | Almost complete inhibition[3][6] |
Experimental Protocols
1. Carboxypeptidase Y (CPY) Secretion Assay in Saccharomyces cerevisiae
This assay is a classic method to screen for defects in vacuolar protein sorting. CPY is a soluble vacuolar hydrolase that is secreted into the medium when vacuolar trafficking is disrupted.
Caption: Workflow for the CPY secretion assay.
Methodology:
-
Yeast Strain: Use a wild-type Saccharomyces cerevisiae strain.
-
Culture Growth: Grow yeast cells in an appropriate liquid medium (e.g., YPD) at 30°C with shaking to an early to mid-logarithmic growth phase (OD600 ≈ 0.5-1.0).
-
Inhibitor Treatment: Add this compound or wortmannin to the desired final concentration. A DMSO control should be included.
-
Incubation: Continue to incubate the cultures for a specific time (e.g., 1-2 hours).
-
Cell Separation: Pellet the yeast cells by centrifugation. The supernatant (culture medium) will contain any secreted proteins.
-
Protein Precipitation: Precipitate the proteins from the supernatant using a method like trichloroacetic acid (TCA) precipitation.
-
Analysis: Resuspend the protein pellet in SDS-PAGE sample buffer, separate the proteins by electrophoresis, and transfer them to a membrane for western blot analysis using an antibody specific for CPY.
2. Glutathione Level Measurement in Arabidopsis thaliana
This protocol can be used to verify the proposed mechanism of action of this compound.
Methodology:
-
Plant Material: Grow Arabidopsis thaliana seedlings under controlled conditions.
-
Treatment: Treat the seedlings with various concentrations of this compound for a defined period. Include a control group treated with the solvent (e.g., DMSO).
-
Tissue Homogenization: Harvest and freeze the seedlings in liquid nitrogen. Homogenize the tissue in a suitable buffer (e.g., perchloric acid or sulfosalicylic acid) to precipitate proteins and preserve the glutathione pool.
-
Quantification: After centrifugation to remove debris, the glutathione concentration in the supernatant can be determined using a commercial glutathione assay kit, which is typically based on the enzymatic recycling method involving glutathione reductase and Ellman's reagent (DTNB).[7][8][9][10] The absorbance is measured spectrophotometrically.
3. In Vitro ABC Transporter ATPase Activity Assay
This assay can be used to directly test the effect of this compound on the activity of vacuolar ABC transporters.
Methodology:
-
Protein Source: Isolate vacuolar membranes (tonoplasts) from a suitable plant source or use a heterologous expression system to produce and purify the specific ABC transporter of interest.
-
Reconstitution (for purified protein): Reconstitute the purified ABC transporter into liposomes.
-
Assay Reaction: The assay measures the ATP hydrolysis activity of the transporter. The reaction mixture typically contains the transporter (in vesicles or liposomes), ATP, and Mg2+.
-
Inhibitor Addition: Add different concentrations of this compound or a known ABC transporter inhibitor as a positive control.
-
Phosphate Detection: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified. This can be done using a colorimetric method, such as the malachite green assay. An increase in ATPase activity in the presence of a substrate and its inhibition by a compound like this compound would provide direct evidence of interaction.[11][12]
Concluding Remarks
This compound and wortmannin are both effective inhibitors of vacuolar trafficking, but they achieve this through fundamentally different mechanisms. Wortmannin offers the advantage of being a well-established inhibitor with a known, direct target (PI3K/PI4K) and high potency. Its effects, however, are broad, impacting multiple vesicle trafficking pathways. This compound, on the other hand, appears to have a more targeted, albeit indirect, mechanism of action by affecting glutathione homeostasis and, consequently, the function of vacuolar ABC transporters.
The choice between these two inhibitors will depend on the specific research question. For general studies on the role of phosphoinositides in vacuolar trafficking, wortmannin is a suitable choice. If the research focus is on the role of glutathione or ABC transporters in vacuolar import, this compound would be the more specific tool. As with any inhibitor-based study, it is crucial to perform dose-response experiments and consider potential off-target effects. The experimental protocols provided in this guide offer a starting point for the quantitative evaluation of these and other potential inhibitors of vacuolar trafficking.
References
- 1. This compound-hypersensitive mutants link vacuolar-trafficking defects and flavonoid metabolism in Arabidopsis vegetative tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different sensitivity to wortmannin of two vacuolar sorting signals indicates the presence of distinct sorting machineries in tobacco cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different sensitivity to wortmannin of two vacuolar sorting signals indicates the presence of distinct sorting machineries in tobacco cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wortmannin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mmpc.org [mmpc.org]
- 8. dojindo.co.jp [dojindo.co.jp]
- 9. abcam.com [abcam.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. genomembrane.com [genomembrane.com]
- 12. Activity of the purified plant ABC transporter NtPDR1 is stimulated by diterpenes and sesquiterpenes involved in constitutive and induced defenses - PMC [pmc.ncbi.nlm.nih.gov]
Validating Sortin1 Phenotype with a vps Class E Mutant Strain: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the phenotype induced by the chemical compound Sortin1 and the phenotype of a vps (vacuolar protein sorting) class E mutant yeast strain. The data presented here is essential for validating this compound as a tool for studying vacuolar protein sorting and for its potential applications in drug development.
Introduction
In the yeast Saccharomyces cerevisiae, the proper sorting of proteins to the vacuole is a critical cellular process. The soluble vacuolar hydrolase carboxypeptidase Y (CPY) is a key protein used to study this pathway. A hallmark of defective vacuolar protein sorting is the secretion of the precursor form of CPY (p2CPY) into the extracellular medium. This phenotype is characteristic of vps mutants.
This compound is a small molecule that has been shown to induce a vps-like phenotype, causing the secretion of CPY. This guide compares the effects of this compound treatment on wild-type yeast to the well-characterized phenotype of a vps class E mutant, providing experimental protocols and data to validate this comparison. The vps4 mutant is used here as a representative class E mutant, which is known to be defective in the formation of multivesicular bodies (MVBs) and exhibits a strong CPY secretion phenotype. A vps4Δ null mutant has been shown to secrete approximately 50% of newly synthesized CPY[1].
Data Presentation
The following table summarizes the expected quantitative outcomes from experiments comparing the CPY secretion phenotype in wild-type yeast treated with this compound versus an untreated vps4Δ mutant strain.
| Condition | Treatment/Genotype | Expected CPY Secretion (%) | Phenotypic Basis |
| Wild-Type (Control) | DMSO (vehicle) | < 5% | Intact vacuolar protein sorting pathway. |
| Wild-Type | This compound | 40-60% (Hypothesized) | Putative inhibition of the Vps10p-mediated sorting pathway. |
| vps4Δ Mutant | None | ~50% | Defective ESCRT machinery leading to failed MVB formation and CPY missorting. |
Note: The hypothesized CPY secretion percentage for this compound is based on its mimicry of the vps phenotype. Direct quantitative head-to-head comparisons in published literature are limited.
Experimental Protocols
Qualitative Analysis of CPY Secretion by Colony Blot Assay
This method provides a rapid and visual assessment of CPY secretion.
Materials:
-
Yeast strains (Wild-type, vps4Δ)
-
YPD agar plates
-
Nitrocellulose membrane
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., 5% non-fat milk in PBS-T)
-
Primary antibody: mouse anti-CPY
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Chemiluminescence detection reagents
Procedure:
-
Grow yeast strains overnight in YPD liquid medium.
-
Spot 5 µl of each culture onto a YPD plate. For the this compound condition, use a YPD plate containing the desired concentration of this compound.
-
Incubate the plates at 30°C for 24-48 hours.
-
Overlay a nitrocellulose membrane onto the yeast colonies and ensure good contact.
-
Incubate for another 4-6 hours at 30°C to allow secreted proteins to bind to the membrane.
-
Carefully lift the membrane from the plate and wash with PBS to remove any adherent yeast cells.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CPY antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash the membrane three times with PBS-T for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with PBS-T for 10 minutes each.
-
Develop the blot using a chemiluminescence substrate and visualize the signal.
Quantitative Analysis of CPY Secretion by Pulse-Chase and Immunoprecipitation
This method allows for the quantification of secreted CPY.
Materials:
-
Yeast strains (Wild-type, vps4Δ)
-
SD-ura medium (or appropriate selective medium)
-
[³⁵S]methionine/cysteine labeling mix
-
Chase medium (SD-ura with excess unlabeled methionine and cysteine)
-
Lysis buffer
-
Immunoprecipitation buffer
-
Anti-CPY antibody
-
Protein A/G-agarose beads
-
SDS-PAGE gels and electrophoresis equipment
-
Phosphorimager or autoradiography film
Procedure:
-
Grow yeast cells to mid-log phase in SD-ura medium. For the this compound condition, add this compound to the culture for a specified pre-incubation time.
-
Harvest and resuspend the cells in fresh, pre-warmed medium lacking methionine and cysteine.
-
"Pulse" the cells by adding [³⁵S]methionine/cysteine and incubate for 10 minutes at 30°C.
-
"Chase" by adding an excess of unlabeled methionine and cysteine.
-
At various time points during the chase (e.g., 0, 15, 30, 60 minutes), take aliquots of the culture.
-
Separate the cells from the medium by centrifugation. The supernatant contains the secreted proteins ("External" fraction), and the pellet contains the intracellular proteins ("Internal" fraction).
-
Lyse the cells in the internal fraction.
-
Perform immunoprecipitation for CPY from both the internal and external fractions using an anti-CPY antibody and Protein A/G-agarose beads.
-
Elute the immunoprecipitated proteins and resolve them by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film.
-
Quantify the band intensities for the precursor (p2) and mature (m) forms of CPY in both fractions. The percentage of secreted CPY is calculated as: (External p2CPY) / (External p2CPY + Internal p2CPY + Internal mCPY) * 100.
Mandatory Visualization
References
Unraveling the Mechanism of Sortin1: A Comparative Guide to Genetic Knockouts of Vacuolar Protein Sorting (VPS) Genes
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of small molecule inhibitors is paramount. This guide provides a comparative analysis of the effects of the vacuolar protein sorting inhibitor, Sortin1, with those of genetic knockouts of key Vacuolar Protein Sorting (VPS) genes. By examining experimental data from studies on the model organism Saccharomyces cerevisiae, we can elucidate the molecular machinery targeted by this compound and its analogs, thereby confirming its mechanism of action.
The VPS pathway is a complex and essential cellular process responsible for the correct trafficking and delivery of proteins to the vacuole (in yeast) or lysosome (in mammals). This pathway involves a large suite of VPS proteins that act at various stages, from cargo recognition and vesicle formation to vesicle transport and fusion with the target membrane. Disruptions in this pathway, either through genetic mutations or chemical inhibition, can lead to the missorting and secretion of vacuolar proteins, a phenotype that is readily quantifiable.
This compound is a small molecule that has been identified as an inhibitor of the vacuolar protein sorting pathway. It has been shown to induce defects in vacuole biogenesis and cause the secretion of the precursor form of the vacuolar hydrolase carboxypeptidase Y (CPY) in Arabidopsis thaliana. To definitively pinpoint its mechanism, a comparative approach using genetic knockouts of known VPS genes in yeast is invaluable. This guide will delve into the experimental evidence that aligns the phenotypic effects of Sortin compounds with specific disruptions in the VPS pathway, thereby providing a clear picture of their mode of action.
Comparative Analysis of CPY Secretion: Sortin Treatment vs. vps Gene Knockouts
A key phenotype used to study the VPS pathway is the secretion of carboxypeptidase Y (CPY), a soluble vacuolar hydrolase. In wild-type yeast cells, CPY is efficiently transported to the vacuole. However, in mutants with a defective VPS pathway (vps mutants), CPY is missorted and secreted out of the cell. Similarly, treatment with Sortin compounds induces CPY secretion in wild-type cells, mimicking a vps mutant phenotype.
A chemical-genetic screen using a related compound, Sortin2, which also induces CPY secretion, has identified several gene deletions that confer resistance to this effect. This provides direct evidence for the involvement of these genes in the mechanism of action of Sortin compounds. The table below summarizes the key findings from such a screen, comparing the CPY secretion phenotype in wild-type and mutant yeast strains in the presence of this compound and Sortin2.
| Strain | Treatment | CPY Secretion | Implication |
| Wild-type | DMSO (Control) | - | Normal vacuolar protein sorting. |
| Wild-type | This compound | +++ | Inhibition of the VPS pathway. |
| Wild-type | Sortin2 | +++ | Inhibition of the VPS pathway. |
| sla1Δ | Sortin2 | - | SLA1 is required for Sortin2-induced CPY secretion. |
| clc1Δ | Sortin2 | - | CLC1 is required for Sortin2-induced CPY secretion. |
| sla1Δ | This compound | +++ | SLA1 is not required for this compound-induced CPY secretion, suggesting a different target or mechanism. |
| clc1Δ | This compound | +++ | CLC1 is not required for this compound-induced CPY secretion, suggesting a different target or mechanism. |
Data adapted from a study on Sortin2, a related compound to this compound. The results for this compound on the resistant mutants highlight the specificity of these compounds.
The resistance of sla1Δ and clc1Δ mutants to Sortin2-induced CPY secretion strongly suggests that the corresponding proteins, Sla1p and Clc1p, are key components of the cellular machinery affected by this compound. Sla1p is an endocytic protein, and Clc1p is the clathrin light chain, both of which are involved in vesicle trafficking. This data points to Sortin2's mechanism involving the disruption of clathrin-mediated trafficking events within the VPS pathway. The differential effect of this compound on these mutants suggests that while both compounds target the VPS pathway, they may have distinct molecular targets.
Experimental Protocols
To enable researchers to replicate and build upon these findings, detailed methodologies for the key experiments are provided below.
CPY Secretion Assay (Colony Blot Method)
This assay is a qualitative and semi-quantitative method to assess the secretion of CPY from yeast colonies.
-
Yeast Culture: Grow yeast strains to be tested overnight in appropriate liquid media.
-
Spotting: Spot equal numbers of cells from each culture onto a master plate containing solid growth medium.
-
Membrane Overlay: Once colonies have grown, overlay a nitrocellulose membrane onto the plate, ensuring good contact with the colonies.
-
Incubation: Incubate the plate with the membrane for a specified time (e.g., 4-6 hours) to allow secreted proteins to bind to the membrane.
-
Washing: Carefully remove the membrane and wash it several times with an appropriate buffer (e.g., PBS) to remove any non-specifically bound cells and proteins.
-
Immunodetection:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in PBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CPY (anti-CPY) overnight at 4°C.
-
Wash the membrane three times with PBST.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane three times with PBST.
-
-
Detection: Develop the signal using a chemiluminescent substrate and visualize the results using an imaging system. The intensity of the signal corresponds to the amount of secreted CPY.
Vacuolar Morphology Analysis
This method allows for the visualization and classification of vacuolar morphology in yeast cells.
-
Yeast Culture: Grow yeast strains in liquid media to mid-log phase.
-
Staining:
-
Harvest the cells by centrifugation.
-
Resuspend the cells in fresh media containing a vacuolar membrane-specific fluorescent dye (e.g., FM4-64).
-
Incubate the cells for a chase period to allow the dye to be internalized and accumulate in the vacuolar membrane.
-
-
Microscopy:
-
Wash the cells to remove excess dye.
-
Mount the cells on a microscope slide.
-
Observe the cells using a fluorescence microscope with the appropriate filter set for the dye used.
-
-
Analysis: Capture images and classify the vacuolar morphology based on established categories (e.g., single large vacuole, fragmented vacuoles, class E compartment). Quantitative analysis can be performed by counting the percentage of cells in each category for different strains and treatments.
Visualizing the VPS Pathway and Experimental Logic
To further clarify the concepts discussed, the following diagrams illustrate the vacuolar protein sorting pathway, the experimental workflow for identifying genes involved in Sortin's mechanism, and the logical framework for interpreting the results.
Figure 1: The Vacuolar Protein Sorting (VPS) Pathway in Yeast.
Figure 2: Experimental Workflow for VPS Gene Knockout Confirmation.
Figure 3: Logical Framework for Confirming this compound's Mechanism.
Unveiling the Specificity of Sortin1: A Comparative Guide to its Cross-Reactivity with Endomembrane Pathways
For researchers, scientists, and drug development professionals navigating the intricate landscape of endomembrane trafficking, the specificity of chemical probes is paramount. This guide provides a comprehensive comparison of Sortin1, a small molecule targeting the sorting receptor Sortilin, with other well-characterized inhibitors of the secretory pathway. By presenting available experimental data and detailed protocols, we aim to illuminate the potential cross-reactivity of this compound and facilitate its informed use in research.
This compound has emerged as a valuable tool for studying the function of Sortilin, a key player in trafficking proteins from the trans-Golgi network (TGN) to the endo-lysosomal system. However, a thorough understanding of its potential off-target effects on other endomembrane pathways is crucial for the accurate interpretation of experimental results. This guide compares the known effects of this compound with those of Brefeldin A and Monensin, two widely used disruptors of the secretory pathway, and provides protocols to independently assess the specificity of this compound.
Comparative Analysis of Endomembrane Trafficking Inhibitors
To provide a clear overview of the differential effects of this compound, Brefeldin A, and Monensin, the following table summarizes their primary targets, mechanisms of action, and reported effects on major endomembrane compartments.
| Inhibitor | Primary Target(s) | Mechanism of Action | Effect on ER | Effect on Golgi Apparatus | Effect on Endosomes/Lysosomes |
| This compound | Sortilin (SORL1) | Binds to the luminal domain of Sortilin, likely interfering with cargo binding and/or receptor trafficking. | No direct effect reported. May indirectly influence ER homeostasis due to disruption of downstream trafficking. | Primary site of action is the TGN where Sortilin is abundant. May alter the sorting of specific cargo from the TGN. | Disrupts trafficking of Sortilin-dependent cargo to late endosomes and lysosomes. May affect endosomal recycling pathways regulated by Sortilin. |
| Brefeldin A | ARF-GEFs (e.g., GBF1) | Inhibits the activation of Arf GTPases, leading to the disassembly of the COPI coat. | Causes retrograde transport of Golgi components to the ER, leading to the formation of a fused ER-Golgi hybrid compartment. | Induces a rapid and reversible collapse of the Golgi apparatus into the ER.[1][2] | Blocks anterograde transport from the ER, thus depleting the Golgi and subsequent compartments of newly synthesized proteins. Can also affect endosomal tubulation.[3][4] |
| Monensin | Na+/H+ ionophore | Disrupts proton gradients across organellar membranes, particularly affecting the Golgi apparatus. | No direct effect. | Causes swelling and vacuolization of Golgi cisternae, inhibiting intra-Golgi transport.[5] | Blocks transport at the medial- to trans-Golgi, leading to an accumulation of proteins within the Golgi stack. |
Visualizing the Impact on Endomembrane Pathways
To illustrate the distinct mechanisms of these inhibitors, the following diagrams depict their primary sites of action within the endomembrane system.
References
- 1. Brefeldin A inhibits degradation as well as production and secretion of collagen in human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Rab22a regulates the sorting of transferrin to recycling endosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rab22a Regulates the Sorting of Transferrin to Recycling Endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Sortin1
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical information for the handling and disposal of Sortin1, a small molecule inhibitor of vacuolar protein sorting. As a preferred source for laboratory safety and chemical handling, this document aims to build trust by delivering value beyond the product itself. The following procedural guidance is designed to directly answer specific operational questions, ensuring the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory where this compound is handled to protect against splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Gloves should be inspected for integrity before each use and changed regularly, or immediately upon contamination. |
| Body Protection | Laboratory Coat | A buttoned lab coat should be worn to protect skin and clothing from potential contamination. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. | If there is a risk of generating aerosols or handling larger quantities, a fit-tested N95 respirator or higher is recommended. Work should be performed in a chemical fume hood. |
Operational Plan for Safe Handling
Adherence to a strict operational plan is critical for the safe handling of this compound. The following step-by-step guidance should be followed.
1. Preparation and Engineering Controls:
-
Ventilation: All handling of solid this compound and preparation of stock solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Work Area: Designate a specific area for handling this compound. Ensure the work surface is clean and uncluttered.
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station before beginning work.
2. Handling Solid this compound:
-
Weighing: When weighing the solid compound, use a draft shield or a chemical fume hood to prevent the dispersal of fine particles.
-
Static Control: Use an anti-static gun or brush to minimize the scattering of the powder due to static electricity.
-
Avoid Inhalation: Do not breathe dust.
3. Solution Preparation:
-
Solvent: this compound is reported to be soluble in DMSO (10 mM).
-
Procedure: Add the solvent to the pre-weighed this compound slowly to avoid splashing. Cap the vial and vortex until the solid is completely dissolved.
-
Labeling: Clearly label the container with the chemical name, concentration, solvent, date of preparation, and appropriate hazard warnings.
4. Storage:
-
Solid: Store the solid powder at -20°C for up to 12 months or at 4°C for up to 6 months.
-
In Solvent: Store solutions at -80°C for up to 6 months or at -20°C for up to 6 months.
-
Container: Ensure the storage container is tightly sealed to prevent leakage or contamination.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused or contaminated this compound solutions should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
2. Container Labeling:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.
3. Disposal Procedure:
-
Follow your institution's specific guidelines for the disposal of chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste containers.
-
Do not dispose of this compound down the drain or in the regular trash.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Property | Value |
| Molecular Weight | 441.43 g/mol |
| Molecular Formula | C₂₆H₁₉NO₆ |
| Appearance | Solid |
| CAS Number | 503837-98-7 |
| Solubility | 10 mM in DMSO |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Vapor Pressure | Data not available |
Vacuolar Protein Sorting Pathway and the Action of this compound
This compound is an inhibitor of vacuolar protein sorting, a fundamental cellular process in plants and yeast. It disrupts the trafficking of proteins destined for the vacuole, causing them to be secreted from the cell instead. The following diagram illustrates the simplified pathway and the point of inhibition by this compound.
Caption: Simplified workflow of vacuolar protein sorting and the inhibitory action of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
